molecular formula C45H54N4O8 B8004859 Vinorelbine base

Vinorelbine base

Cat. No.: B8004859
M. Wt: 778.9 g/mol
InChI Key: GBABOYUKABKIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinorelbine base is a semi-synthetic vinca alkaloid compound derived from the periwinkle plant, Catharanthus roseus . As a key chemical precursor and active moiety, it is integral to oncology research, particularly for investigating mechanisms of action and developing chemotherapeutic formulations . Mechanism of Action Vinorelbine exerts its antitumor effects primarily by inhibiting mitosis through its interaction with tubulin . It binds to the tubulin protein, disrupting the assembly of microtubules, which are critical components of the mitotic spindle . This disruption leads to cell cycle arrest at the G2/M phase, preventing cancer cell division and ultimately inducing apoptosis (programmed cell death) . Its unique structural modification results in a distinct antitumor activity and toxicity profile compared to other vinca alkaloids . Primary Research Applications this compound has demonstrated significant research utility in several cancer models: • Non-Small Cell Lung Cancer (NSCLC): A cornerstone for research in advanced NSCLC, both as a monotherapy and in combination with platinum agents like cisplatin . Studies have focused on its role in improving survival rates and as a treatment option for elderly or unfit patients . • Breast Cancer: Extensively studied in metastatic breast cancer, especially in cases refractory to anthracyclines and taxanes . Research explores its efficacy as a single agent or in combination with other drugs like capecitabine, targeted therapies, and endocrine therapy . • Other Malignancies: Preclinical and clinical research has explored the activity of vinorelbine in a range of other cancers, including ovarian cancer, head and neck cancers, Hodgkin's lymphoma, and soft-tissue sarcomas like rhabdomyosarcoma . Research Value Vinorelbine remains a vital tool for studying chemotherapy resistance, synergistic drug combinations, and metronomic dosing schedules . Its relevance is sustained by ongoing research into novel formulations, including oral and nanoparticle-based delivery systems, to improve efficacy and reduce toxicity . This product is provided For Research Use Only . It is strictly not for diagnostic, therapeutic, or human consumption purposes.

Properties

IUPAC Name

methyl 11-acetyloxy-12-ethyl-4-(16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54N4O8/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBABOYUKABKIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H54N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860926
Record name Methyl 4-(acetyloxy)-15-[4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methanoazecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

778.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

White to yellow or light brown amorphous powder. MF: C45H54N4O8.2C4H6O6. MW: 1079.12. Aqueous solubility: >1000 mg/ml in distilled water. pH approx 3.5 /Tartrate/
Details FDA; Navelbine. Nov, 2002. Washington, DC: Food Drug Admin. Available from, as of Oct 14, 2008: https://www.fda.gov/ohrms/dockets/ac/04/briefing/4021B1_10_Vinorelbine%20label.pdf
Record name VINORELBINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

methyl (3aS,4R,5aR,10bR,13aR)-4-(acetyloxy)-3,5-epoxy-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-3H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-4,5-dihydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylic acid; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-7-bromo-3a-ethyl-9-[(6R,8S)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(6R,8R)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(2RS,6R,8S)-4-ethyl-8-(methoxycarbonyl)-2-oxido-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indol-8-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate; leurosine; methyl (1aS,10S,12S,12aR)-10-(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-1a-ethyl-1a,2,4,9,10,11,12,12a-octahydro-3,12-methano-3H-oxireno[8,9]azacyclodecino[4,3-b]indole-10-carboxylate; (2RS,6R,8S)-8-[(3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl]-4-ethyl-8-(methoxycarbonyl)-2-methyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azacyclodecino[4,3-b]indolium; methyl (3aR,4R,5S,5aR,10bR,13aR)-4-(acetyloxy)-3a-ethyl-9-[(7R,9S)-5-ethyl-9-(methoxycarbonyl)-1,4,7,8,9,10-hexahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-5-hydroxy-8-methoxy-6-methyl-3a,4,5,5a,6,11,12,13a-octahydro-1H-indolizino[8,1-cd]carbazole-5-carboxylate
Details Council of Europe, European Directorate for the Quality of Medicines. European Pharmacopoeia, 5th Ed., Volume 2; Strasbourg, France, p.2679 (2004)
Record name VINORELBINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

71486-22-1
Record name VINORELBINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7665
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular and Cellular Mechanisms of Action

Microtubule Dynamics and Polymerization Inhibition

The core mechanism of vinorelbine's antitumor activity lies in its ability to modulate the dynamic instability of microtubules. At a molecular level, it targets tubulin, the fundamental protein subunit of microtubules, preventing the proper formation and function of these critical structures.

Tubulin Binding Affinity and Specificity (e.g., α,β-Tubulin)

Vinorelbine (B1196246) directly interacts with tubulin, the heterodimeric protein composed of α- and β-tubulin subunits that polymerizes to form microtubules. The binding of vinorelbine is specific to the β-tubulin subunit, occurring at the Vinca-binding domain located near the positive end of the microtubules. nih.gov This interaction is rapid and reversible. nih.gov

Binding Characteristics of Vinorelbine to Tubulin
ParameterFindingReference
Binding SiteBinds to the β-tubulin subunit at the Vinca-binding domain. nih.gov
Number of Binding SitesApproximately 2.6-2.7 sites on the α/β-tubulin dimer. nih.gov
Dissociation Constant (Kd)<10⁻⁵ M nih.gov
Relative Overall AffinityLower than vincristine (B1662923) and vinblastine (B1199706). acs.org

Inhibition of Microtubule Assembly and Disassembly

Vinorelbine's interaction with tubulin profoundly disrupts the normal process of microtubule polymerization and depolymerization. By binding to tubulin, vinorelbine inhibits the assembly of tubulin dimers into microtubules. aacrjournals.orgditki.com At high concentrations, it acts as a microtubule destabilizing agent, stimulating microtubule depolymerization. nih.gov However, at lower, more clinically relevant concentrations, its primary effect is the suppression of microtubule dynamics. nih.govaacrjournals.org

This suppression involves a significant reduction in both the rate and extent of microtubule shortening and growing phases, a process known as dynamic instability. nih.govaacrjournals.org Vinorelbine also suppresses microtubule treadmilling, the process of tubulin subunit addition at the plus end and removal at the minus end. aacrjournals.org This leads to an increase in the time microtubules spend in a paused or attenuated state. nih.gov

Effects of Vinorelbine on Microtubule Dynamics
EffectDescriptionReference
Inhibition of PolymerizationPrevents the assembly of tubulin dimers into microtubules. aacrjournals.orgditki.com
Suppression of Dynamic InstabilityReduces the rates of microtubule lengthening and shortening. nih.govaacrjournals.org
Suppression of TreadmillingInhibits the net addition and removal of tubulin subunits at opposite ends. aacrjournals.org
Increased Pause DurationIncreases the time microtubules spend in an attenuated state. nih.gov

Impact on Mitotic Spindle Formation and Function

The disruption of microtubule dynamics by vinorelbine has profound consequences for mitosis, the process of cell division. The proper formation and function of the mitotic spindle, a complex apparatus composed of microtubules, is essential for accurate chromosome segregation. nih.gov Vinorelbine's interference with microtubule dynamics prevents the correct assembly of the mitotic spindle. nih.gov

This leads to a number of spindle abnormalities. aacrjournals.org The tension at the kinetochores of the chromosomes, which is necessary for proper alignment at the metaphase plate, is reduced. nih.govaacrjournals.org As a result, chromosomes are unable to progress to the spindle equator, leading to a halt in the cell division process. nih.gov At high concentrations, vinorelbine can cause the destruction of the mitotic spindle. nih.gov

Selective Activity Against Mitotic Microtubules versus Axonal Microtubules

A notable characteristic of vinorelbine is its relatively selective action against mitotic microtubules compared to axonal microtubules. nih.gov Axonal microtubules, which are crucial for nerve cell structure and function, are generally more stable than the highly dynamic microtubules of the mitotic spindle. Vinorelbine demonstrates a greater affinity for mitotic microtubules, meaning higher concentrations of the drug are required to affect axonal microtubules. nih.gov This selective activity is thought to contribute to a lower incidence of neurotoxicity compared to other vinca (B1221190) alkaloids like vincristine. nih.govnih.gov

Cell Cycle Arrest and Regulation

The ultimate consequence of vinorelbine-induced microtubule disruption is the arrest of the cell cycle, preventing cancer cells from proliferating.

Metaphase Arrest

Vinorelbine primarily induces a block in the M-phase (mitosis) of the cell cycle, specifically at the metaphase-anaphase transition. aacrjournals.orgnih.gov This arrest is a direct result of the disruption of the mitotic spindle and the subsequent activation of the spindle assembly checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before allowing the cell to proceed to anaphase.

By suppressing spindle microtubule dynamics, vinorelbine prevents the generation of proper tension at the kinetochores, a key signal for satisfying the SAC. aacrjournals.org This leads to a prolonged mitotic arrest, where cells are unable to progress past metaphase. nih.govaacrjournals.orgnih.gov Studies have shown a significant increase in the mitotic index in cells treated with vinorelbine, with the highest doses causing all cells to arrest at the first metaphase. nih.gov While mitotic arrest is a primary mechanism, some research suggests that vinorelbine can also induce cell death independently of a prolonged mitotic arrest, potentially through interphase killing. nih.govresearchgate.net

G2/M Phase Pause

Vinorelbine base, a semi-synthetic vinca alkaloid, exerts its cytotoxic effects by interfering with microtubule dynamics, leading to a pause in the cell cycle at the G2/M phase. nih.govresearchgate.net This disruption of the mitotic spindle prevents proper chromosome segregation during mitosis. cancerquest.org The mechanism involves the binding of vinorelbine to tubulin, the protein subunit of microtubules, which inhibits their polymerization. nih.govresearchgate.net This interference with microtubule formation is a key factor in the induction of mitotic arrest. nih.gov

Studies have shown that at concentrations near the half-maximal inhibitory concentration (IC50), vinorelbine effectively pauses cells in the G2/M phases of the cell cycle. drugbank.com This cell cycle arrest is a direct consequence of the disarray of the microtubule structure. drugbank.com The transition from the G2 to the M phase is a critical checkpoint, and its disruption by vinorelbine triggers downstream cellular responses. The activation of the cyclin B1/CDK1 checkpoint complex is essential for the G2 to mitosis transition, and treatment with vinorelbine has been shown to lead to the accumulation of cyclin B1 and activation of CDK1/cdc2, indicating a block at this stage. nih.gov Research on various cancer cell lines has consistently demonstrated that vinorelbine induces a significant G2/M arrest. researchgate.net

Cell LineEffect of VinorelbineReference
P388 murine leukemia (sensitive)Extensive G2/M arrest after 8 hours of treatment. researchgate.net
Non-small-cell lung cancer (NSCLC) cellsPotentiation of mitotic arrest when combined with other agents. nih.gov
Human osteosarcoma cells (HOS and MG-63)Significant dose- and time-dependent growth inhibition and apoptosis. nih.govresearchgate.net

Induction of Polyploidy

A notable consequence of vinorelbine's disruption of mitosis is the induction of polyploidy, a state where cells contain more than two complete sets of chromosomes. researchgate.net This phenomenon arises from the failure of cytokinesis, the final stage of cell division, following mitotic arrest. nih.gov Instead of dividing into two daughter cells, the cell, having replicated its DNA, re-enters a pseudo-G1 phase with a doubled chromosome number.

Research has specifically highlighted this effect in certain cancer cell types. For instance, in the MX-1 human triple-negative breast cancer (TNBC) cell line, vinorelbine treatment leads to both apoptosis and polyploidy. researchgate.net It has been suggested that for some types of TNBCs, the induction of polyploidy by vinorelbine is a precursor to apoptosis and may be a key part of its clinical effectiveness. researchgate.net The formation of multinucleated cells is a characteristic feature of this process, which subsequently triggers DNA damage and mitotic apoptosis. nih.gov

It's important to note that the induction of polyploidy by vinorelbine is not a universal response across all cell types. The specific cellular context and genetic background of the cancer cells appear to influence their susceptibility to this particular effect. researchgate.net

Apoptotic Pathway Modulation

Vinorelbine is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. nih.govresearchgate.netnih.gov This process is a crucial mechanism through which the drug eliminates malignant cells. cancerquest.org The apoptotic cascade is triggered as a consequence of the mitotic arrest and cellular stress induced by the disruption of microtubule function. nih.gov

Studies have demonstrated that vinorelbine-induced apoptosis is the predominant mode of cell death in chemosensitive leukemia and lymphoma cells, as opposed to necrosis. nih.gov The induction of apoptosis has been observed to be dependent on both the drug concentration and the duration of exposure. nih.govresearchgate.netnih.gov In some instances, vinorelbine-induced apoptosis has been found to be independent of the cell cycle, with cells entering apoptosis from the cell cycle stage they were in when they first encountered the drug. nih.gov This suggests that vinorelbine can trigger cell death through mechanisms other than solely relying on a prolonged mitotic arrest. nih.gov

The apoptotic process initiated by vinorelbine involves the activation of caspases, a family of proteases that execute the apoptotic program. Specifically, the upregulation of caspase-3 (CPP32) and its active subunits has been demonstrated in lymphoma and leukemia cells treated with vinorelbine. nih.gov

The tumor suppressor protein p53 plays a complex and sometimes cell-type-dependent role in vinorelbine-induced apoptosis. Disruption of the microtubule structure by vinorelbine can lead to the induction of the p53 gene. drugbank.com

In some cancer cell models, such as TP53 wild-type human osteosarcoma (HOS) cells, vinorelbine treatment has been shown to cause an up-regulation of p53 expression. nih.govresearchgate.net However, research has also indicated that vinorelbine can induce apoptosis independently of the p53 status of the cell. nih.govresearchgate.net For example, in TP53 mutated MG-63 osteosarcoma cells, vinorelbine still effectively induced apoptotic death. nih.govresearchgate.net This suggests that while p53 can be involved in the cellular response to vinorelbine, it is not always an absolute requirement for the drug to trigger apoptosis.

The cellular signaling pathways affected by vinorelbine are intricate and involve the activation and inactivation of various protein kinases. drugbank.com These kinases are crucial regulators of cell cycle progression and apoptosis. The disruption of microtubule integrity by vinorelbine can trigger a cascade of molecular changes that include the modulation of several key protein kinase pathways. drugbank.com

Among the affected pathways are those involving p21 WAF1/CIP1, Ras/Raf, and protein kinase C (PKC)/protein kinase A (PKA). drugbank.com The activation or inactivation of these kinases is part of the cellular stress response to the microtubule damage inflicted by vinorelbine. These molecular alterations contribute to the ultimate decision of the cell to undergo apoptosis. drugbank.com

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes both anti-apoptotic members, such as Bcl-2, and pro-apoptotic members, such as BAX. The ratio of these opposing proteins is a critical determinant of a cell's susceptibility to apoptosis.

Vinorelbine treatment can lead to the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. drugbank.com This inactivation disrupts the formation of heterodimers between Bcl-2 and the pro-apoptotic protein BAX. drugbank.com When Bcl-2 is inactivated, more BAX is available to promote apoptosis. This shift in the balance between anti-apoptotic and pro-apoptotic Bcl-2 family members is a key step in the apoptotic sequence initiated by vinorelbine. drugbank.com

However, the modulation of the Bcl-2 family by vinorelbine can vary depending on the cell type. In a study on human osteosarcoma cells, vinorelbine-induced apoptosis occurred without the phosphorylation or alteration of Bcl-2, suggesting the activation of an alternative apoptotic pathway in this specific cancer type. nih.govresearchgate.net

Caspase Activation (e.g., Caspase-3/8)

Vinorelbine is a potent inducer of apoptosis, a form of programmed cell death, which is significantly mediated by the activation of caspases. Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.

Research has demonstrated that Vinorelbine treatment leads to the activation of key caspases, including caspase-3 and caspase-8. nih.govdocumentsdelivered.com Caspase-3 is a critical executioner caspase, and its activation is a central event in the apoptotic cascade. nih.govrupress.org Studies have shown that in leukemia and lymphoma cells treated with Vinorelbine, there is an upregulation of caspase-3 and its active subunits, p20 and p11. documentsdelivered.com The activation of caspase-3 ultimately leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis. rupress.org

The activation of caspase-8, an initiator caspase, is also observed following Vinorelbine treatment. nih.gov While caspase-8 is typically associated with the extrinsic apoptosis pathway initiated by death receptors, its activation by Vinorelbine appears to occur through a mechanism that can be independent of the Fas receptor. nih.govnih.gov Evidence suggests that the activation of caspase-8 can be enhanced by the activation of caspase-9 and caspase-3, indicating a potential crosstalk between the intrinsic and extrinsic apoptotic pathways. nih.gov Specifically, Vinorelbine-induced apoptosis can be enhanced by the activation of caspase-8 via a caspase-9-mediated activation of caspase-3. nih.gov

CaspaseRole in Vinorelbine-induced ApoptosisResearch Findings
Caspase-3 Executioner caspase, central to the apoptotic cascade.Upregulated in leukemia and lymphoma cells treated with Vinorelbine. documentsdelivered.com Cleaves cellular substrates, leading to apoptosis. rupress.org
Caspase-8 Initiator caspase, can be activated independently of the Fas receptor.Activation is enhanced by caspase-9 and caspase-3. nih.gov Participates in a feedback loop to amplify the apoptotic signal.

Induction of Mitotic Catastrophe and Mitotic Slippage

As a vinca alkaloid, Vinorelbine's primary mechanism of action is the disruption of microtubule dynamics. This interference with the mitotic spindle apparatus leads to a prolonged arrest of cells in the M-phase (mitosis) of the cell cycle. The cellular response to this prolonged mitotic arrest can result in two distinct fates: mitotic catastrophe or mitotic slippage. nih.govmdpi.com

Mitotic catastrophe is a form of cell death that occurs during mitosis and is characterized by aberrant nuclear morphology, including the formation of micronuclei and multinucleated cells. mdpi.comresearchgate.net This process is considered an oncosuppressive mechanism that eliminates cells with mitotic failures. mdpi.com

Mitotic slippage is a process where cells exit mitosis without proper chromosome segregation and cytokinesis, leading to the formation of tetraploid cells (cells with double the normal number of chromosomes). nih.govmdpi.com These tetraploid cells may then undergo apoptosis, senescence, or continue to proliferate, potentially contributing to genomic instability. mdpi.com Glial tumor cells have been noted to be particularly sensitive to mitotic slippage induced by Vinorelbine. nih.gov

Signaling Pathway Interference

Vinorelbine's impact extends beyond direct interference with mitosis, as it also modulates several critical signaling pathways involved in cell survival, proliferation, and drug resistance.

PTEN/AKT/NF-κB Pathway Regulation

The PTEN/AKT/NF-κB pathway is a crucial signaling cascade that regulates cell survival and proliferation. The tumor suppressor PTEN negatively regulates the PI3K/AKT pathway. nih.govplos.org The serine/threonine kinase Akt, when activated, can promote cell survival and inhibit apoptosis. nih.govdovepress.com One of the downstream effectors of Akt is the transcription factor NF-κB, which controls the expression of genes involved in inflammation, immunity, and cell survival. nih.govnih.gov

While direct studies detailing Vinorelbine's specific regulation of the entire PTEN/AKT/NF-κB cascade are not extensively available, its influence on components of this pathway can be inferred from its broader mechanisms. For instance, the induction of apoptosis by Vinorelbine inherently counteracts the pro-survival signals mediated by the AKT/NF-κB axis. NF-κB activation can suppress the expression of the tumor suppressor PTEN, creating a feedback loop that promotes cell survival. nih.gov By inducing cell death, Vinorelbine disrupts these survival signals.

Downregulation of Drug Resistance Gene Expression (e.g., MDR1, Bcl-2, Survivin, Twist, Snail)

A significant challenge in cancer therapy is the development of drug resistance. Vinorelbine has been shown to counteract this by downregulating the expression of several genes associated with drug resistance.

MDR1 (Multidrug Resistance Protein 1): While not directly detailed in the provided search results, vinca alkaloids are known substrates for P-glycoprotein, the product of the MDR1 gene. Overexpression of MDR1 is a common mechanism of resistance to these drugs.

Bcl-2 (B-cell lymphoma 2): This anti-apoptotic protein is a key regulator of the intrinsic apoptotic pathway. Vinorelbine treatment has been associated with the downregulation of Bcl-2 expression. nih.gov This reduction in Bcl-2 levels lowers the threshold for apoptosis induction.

Survivin: As a member of the inhibitor of apoptosis protein (IAP) family, survivin plays a crucial role in inhibiting caspase activation and promoting cell division. Studies have shown that Vinorelbine can lead to the downregulation of survivin expression at both the protein and mRNA levels. nih.gov

Twist and Snail: These are key transcription factors involved in the epithelial-mesenchymal transition (EMT), a process associated with cancer progression, metastasis, and drug resistance. The direct effect of Vinorelbine on Twist and Snail expression requires further specific investigation.

Drug Resistance GeneFunctionEffect of Vinorelbine
Bcl-2 Anti-apoptotic proteinDownregulation of expression. nih.gov
Survivin Inhibitor of apoptosis proteinDownregulation of protein and mRNA expression. nih.gov

Interference with Amino Acid, Cyclic AMP, and Glutathione (B108866) Metabolism

Vinorelbine's cellular interference extends to fundamental metabolic pathways. drugbank.comnih.gov

Cyclic AMP (cAMP) Metabolism: Cyclic AMP is a ubiquitous second messenger involved in numerous cellular processes. nih.govnih.gov Vinorelbine has been reported to potentially interfere with cAMP metabolism, although the precise nature and consequences of this interference require further investigation. drugbank.comnih.gov

Glutathione Metabolism: Glutathione (GSH) is a critical antioxidant that protects cells from oxidative stress and is involved in detoxification processes. nih.govnih.govresearchgate.net Elevated levels of GSH in cancer cells can contribute to chemotherapy resistance. nih.govnih.gov Vinorelbine may interfere with glutathione metabolism, potentially sensitizing cancer cells to its cytotoxic effects. drugbank.comnih.gov The synthesis and recycling of glutathione are complex processes involving several enzymes and precursor amino acids. jcancer.orgpathbank.org

Calmodulin-Dependent Ca++-Transport ATPase Activity

Calcium ions (Ca++) are vital intracellular messengers, and their concentration is tightly regulated by pumps such as the Ca++-Transport ATPase. nih.govunifi.it This pump is dependent on calmodulin, a calcium-binding protein. researchgate.net Vinorelbine has been suggested to interfere with calmodulin-dependent Ca++-transport ATPase activity. drugbank.comnih.gov Disruption of calcium homeostasis can have profound effects on various cellular functions and can contribute to the induction of apoptosis.

Cellular Respiration and Nucleic Acid/Lipid Biosynthesis Inhibition

This compound, a semi-synthetic vinca alkaloid, primarily exerts its cytotoxic effects through interactions with tubulin and microtubules. nih.gov However, evidence suggests that its mechanisms of action may extend to interfering with fundamental cellular metabolic processes. While direct, extensive research on vinorelbine's impact on cellular respiration and nucleic acid/lipid biosynthesis is not as abundant as its effects on microtubules, some studies indicate a potential role in modulating these pathways.

In the context of lipid metabolism, studies have explored the interaction between vinorelbine and the lipogenic enzyme fatty acid synthase (FAS). FAS is often overexpressed in various cancers and is associated with a more aggressive phenotype. Research in human breast cancer cell lines has shown that inhibiting FAS activity can enhance the cytotoxic and apoptotic effects of vinorelbine. nih.gov This suggests that the efficacy of vinorelbine may be linked to the metabolic state of cancer cells, particularly their reliance on de novo lipid synthesis.

The combination of the FAS inhibitor cerulenin (B1668410) with vinorelbine demonstrated synergistic or additive cytotoxic effects in different breast cancer cell lines, as detailed in the table below. nih.gov

Cell LineFAS Expression LevelConcurrent Exposure (Cerulenin + Vinorelbine)Sequential Exposure (Cerulenin then Vinorelbine)
MCF-7 ModerateSynergisticAdditive
MDA-MB-231 LowSynergisticSynergistic
SK-Br3 HighAdditiveSynergistic

Data from a study on the combination of a FAS inhibitor with vinorelbine in breast cancer cells. nih.gov

This enhancement of vinorelbine-induced apoptosis by FAS inhibition points towards a potential vulnerability in cancer cells that can be exploited, suggesting that vinorelbine's action is influenced by the lipid metabolism of the tumor. nih.gov

Reactive Oxygen Species (ROS) Production Pathways

Recent findings have indicated that vinorelbine's mechanism of action also involves the modulation of intracellular reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. mdpi.com

In non-small cell lung cancer (NSCLC) cells, prolonged exposure to vinorelbine has been shown to induce the formation of intracellular ROS. nih.gov This increase in oxidative stress is a significant factor in the cellular response to the drug. The generation of ROS can be a double-edged sword in cancer therapy; moderate levels can promote tumor growth, while high levels can lead to cancer cell death. nih.gov

One of the proposed mechanisms by which vinca alkaloids, including vinorelbine, may increase intracellular ROS is through the depletion of glutathione (GSH), a key intracellular antioxidant. mdpi.com A reduction in GSH levels would impair the cell's ability to neutralize ROS, leading to increased oxidative stress and subsequent cellular damage.

The induction of ROS by vinorelbine is thought to contribute to its apoptotic effects. This is supported by observations that the combination of vinorelbine with other agents that also modulate ROS levels can enhance cancer cell death. For instance, the combination of vinorelbine with agents that induce endoplasmic reticulum (ER) stress, a condition that can be exacerbated by ROS, has been shown to promote apoptosis. mdpi.com

Microtubule Treadmilling and Dynamic Instability Regulation

The principal and most well-documented mechanism of action of this compound is its interaction with tubulin, the protein subunit of microtubules. nih.gov Microtubules are highly dynamic structures that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. creative-biolabs.com This dynamic nature, characterized by phases of growth (polymerization) and shortening (depolymerization), is referred to as dynamic instability.

Vinorelbine, like other vinca alkaloids, binds to β-tubulin at the vinca-binding domain, which is located near the positive end of the microtubules. nih.gov This binding has profound effects on microtubule dynamics. At low, clinically relevant concentrations, vinorelbine does not cause a net depolymerization of microtubules but rather suppresses their dynamic instability. nih.gov This means that it reduces the rate and extent of both microtubule growth and shortening.

The key parameters of microtubule dynamics affected by vinorelbine are:

Growth Rate: Decreased

Shortening Rate: Decreased

Catastrophe Frequency: (the switch from growth to shortening) Decreased

Rescue Frequency: (the switch from shortening to growth) Increased time spent in a paused state

Kinetochore-Microtubule Dynamics and Spindle Checkpoint Control

The suppression of microtubule dynamics by vinorelbine has direct consequences for the interaction between microtubules and kinetochores during mitosis. Kinetochores are complex protein structures assembled on the centromeres of chromosomes that serve as the attachment points for spindle microtubules. The correct attachment of microtubules from opposite spindle poles to the kinetochores of sister chromatids is essential for accurate chromosome segregation.

By stabilizing microtubule dynamics, vinorelbine disrupts the delicate process of kinetochore-microtubule attachment. The reduced tension at the kinetochores that results from the improperly functioning mitotic spindle activates the spindle assembly checkpoint (SAC). The SAC is a crucial cellular surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed into anaphase.

The activation of the SAC leads to a prolonged mitotic arrest, preventing the separation of sister chromatids. nih.gov This sustained arrest can have several outcomes:

Apoptosis: The cell may undergo programmed cell death directly from the mitotic-arrested state.

Mitotic Catastrophe: This is a form of cell death that occurs during or after a failed mitosis, characterized by the formation of giant, multinucleated cells.

Mitotic Slippage: Cells may exit mitosis without proper chromosome segregation, leading to the formation of polyploid cells that may subsequently undergo apoptosis or senescence. nih.gov

Therefore, by interfering with kinetochore-microtubule dynamics, vinorelbine triggers a cell cycle checkpoint that ultimately leads to the death of the cancer cell.

Antivascular and Antiangiogenic Effects

Beyond its direct cytotoxic effects on tumor cells, this compound also exhibits antivascular and antiangiogenic properties, particularly when administered in a metronomic dosing schedule (frequent, low doses). nih.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with oxygen and nutrients.

Metronomic concentrations of vinorelbine have been shown to inhibit several key steps in the angiogenic process in vitro, including:

Endothelial Cell Proliferation: The division and growth of the cells that line the blood vessels.

Endothelial Cell Migration: The movement of these cells to form new vessel structures.

Tube Formation: The organization of endothelial cells into three-dimensional vessel-like networks.

Sprouting: The budding of new capillaries from existing vessels. nih.gov

The antiangiogenic effects of vinorelbine are thought to be mediated, at least in part, by its impact on the microtubule cytoskeleton of endothelial cells. The dynamic nature of microtubules is also crucial for endothelial cell motility and proliferation. By suppressing microtubule dynamics in these cells, vinorelbine can inhibit their ability to form new blood vessels.

Preclinical Pharmacological Investigations

In Vitro Cytotoxic Activity

Preclinical studies have demonstrated that vinorelbine (B1196246) possesses a wide spectrum of antitumor activity, exhibiting cytotoxic effects against numerous human tumor cell lines. drugbank.com Its efficacy has been observed in both hematological and solid tumor cell lines.

Leukemia: Vinorelbine exerts dose-dependent cytotoxic activity on human leukemia cell lines. nih.gov Studies have shown it to be particularly effective against B-chronic lymphatic leukemia (B-CLL) cells, inhibiting their growth in the majority of patient-derived samples. nih.gov It also promotes apoptosis in acute promyelocytic leukemia cell lines, such as HL-60. longdom.org In general, lymphoid cell lines appear to be more sensitive to vinorelbine-induced growth inhibition than myeloid cell lines. nih.gov

Lung Cancer: Significant activity has been documented in both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC) cell lines. nih.govnih.gov For NSCLC, vinorelbine has been shown to inhibit cell proliferation, induce G2/M arrest, and promote apoptosis in cell lines including A549, H1975, Calu-6, and H1792. nih.govmdpi.comnih.gov

Breast Cancer: The compound is effective against breast cancer cells, including models of brain metastases. nih.govtdl.org

Colon Cancer: Vinorelbine demonstrates the ability to inhibit the proliferation and metastatic potential of colon cancer cell lines, such as HCT116. nih.gov Research has also shown that it can more effectively kill colorectal cancer cells that have a deficiency in the adenomatous polyposis coli (APC) tumor suppressor gene. nih.govnih.gov

Central Nervous System (CNS) Cancer: In vitro and subsequent in vivo studies using human tumor xenografts have shown that vinorelbine possesses antitumor activity against several glioma tumor xenografts, indicating its potential against CNS malignancies. nih.govresearchgate.net

Melanoma: The broad-spectrum activity of vinca (B1221190) alkaloids, including vinorelbine, has been noted against various tumors, including melanomas. researchgate.net

Vinorelbine's cytotoxic profile has been compared to other vinca alkaloids like vincristine (B1662923) and vinblastine (B1199706), revealing distinct differences in activity.

In a comparative study using a panel of human tumor cell lines, vinorelbine appeared to be slightly more active in solid tumors, whereas vincristine was slightly more active in hematological tumors. nih.gov

While both vinorelbine and vincristine are potent inducers of micronucleated lymphocytes, indicating they disrupt chromosome segregation, studies suggest vincristine is a more potent aneugenic agent than vinorelbine. oup.com

When assessing genotoxicity in cultured human lymphocytes by measuring levels of 8-hydroxy-2-deoxy guanosine (B1672433) (8-OHdG), the magnitude of DNA damage was observed in the order of vinblastine > vincristine > vinorelbine. nih.gov

In P388 murine leukemia cells resistant to vinorelbine, one cell line (N.63) remained sensitive to vinblastine. nih.gov

Despite structural similarities, the three vinca alkaloids exhibit different release behaviors from liposomal formulations, with vinblastine and vinorelbine being released faster than vincristine, a difference potentially related to their lipophilicity. nih.gov

At concentrations that block mitosis, vinorelbine, vinblastine, and a third vinca alkaloid, vinflunine (B192657), suppressed the movement of centromeres in a similar manner. aacrjournals.org However, the concentration required to reduce cell proliferation by 50% (IC50) was significantly different among them. aacrjournals.org

The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for vinorelbine across a wide array of cancer cell lines. nih.gov These values can vary based on the cell line, exposure time, and specific assay used.

Below is a summary of reported IC50 values for vinorelbine in various human cancer cell lines.

Cell LineCancer TypeIC50 ValueExposure TimeSource
A549Non-Small Cell Lung Cancer27.40 nM48 h nih.gov
A549Non-Small Cell Lung Cancer50.13 µM24 h mdpi.com
Calu-6Non-Small Cell Lung Cancer10.01 nM48 h nih.gov
H1792Non-Small Cell Lung Cancer5.639 nM48 h nih.gov
HOS (TP53 wild-type)Osteosarcoma0.4 ± 0.2 nM72 h researchgate.net
HeLaCervical Cancer1.25 nMNot Specified medchemexpress.com
MDA-MB-231BRBreast Cancer (Brain Metastasis Model)14 nMNot Specified nih.gov
B-CLLLeukemia (Patient Samples)4 ng/mL to 83 µg/mLNot Specified nih.gov

Specific laboratory assays have been employed to quantify and understand the mechanisms behind vinorelbine's cytotoxic activity.

Sulphorhodamine B (SRB) Assay: This assay, which measures cell density based on the measurement of cellular protein content, has been used to demonstrate vinorelbine's dose- and time-dependent growth inhibition. For instance, in studies with human osteosarcoma cell lines (HOS and MG-63), the SRB assay confirmed significant inhibition of cell growth at pharmacologically achievable concentrations. researchgate.net

Matrix Metalloproteinase (MMP) Estimation: Vinorelbine has been shown to inhibit the metastatic capabilities of cancer cells by modulating the expression of key proteins involved in cell invasion, including matrix metalloproteinases. nih.gov MMPs are enzymes that degrade the extracellular matrix, a crucial step in tumor cell invasion and metastasis. mdpi.com Studies on lung (H1975), liver (HepG2), and colon (HCT116) cancer cells revealed that vinorelbine treatment suppressed metastatic phenotypes through the modulation of MMP-2 and MMP-9, providing a molecular mechanism for its anti-metastatic effects. nih.gov

In Vivo Antitumor Efficacy in Preclinical Models

The antitumor activity of vinorelbine has been confirmed in various murine models, often using human tumor xenografts implanted into immunodeficient mice. These in vivo studies provide critical data on the drug's efficacy in a whole-organism context.

Human Tumor Xenograft Models (e.g., Lung, Mammary, Stomach, Rhabdomyosarcoma, Brain Metastases of Breast Cancer in Nude Mice)

Vinorelbine base has been extensively evaluated in a variety of human tumor xenograft models to determine its antitumor activity across different cancer histologies. These preclinical studies, utilizing immunodeficient mice bearing human tumors, are crucial for predicting clinical efficacy.

Lung Cancer: In preclinical settings, vinorelbine has demonstrated activity in non-small cell lung cancer (NSCLC) models. aacrjournals.orgiiarjournals.org Studies using human lung adenocarcinoma xenografts (973 cell line) in nude mice have explored its potential as a radiosensitizer. Research showed that vinorelbine possesses radioenhancing properties for lung adenocarcinoma. nih.gov In these models, the combination of vinorelbine and radiation therapy resulted in greater tumor growth inhibition than either treatment alone. nih.gov

Mammary Cancer: Vinorelbine has shown single-agent activity in treating metastatic breast cancer. nih.govdrugbank.com Its efficacy has been particularly investigated in challenging scenarios such as brain metastases.

Stomach Cancer: Preclinical evaluation in a human gastric cancer xenograft model (SNU-16) indicated that vinorelbine did not inhibit tumor growth. nih.gov The tumor-to-control (T/C) ratio, a measure of antitumor efficacy, was 1.02, suggesting a lack of significant activity in this specific model. nih.gov

Rhabdomyosarcoma (RMS): Vinorelbine has demonstrated notable activity against pediatric rhabdomyosarcoma xenografts. Objective regressions were observed in four rhabdomyosarcoma models in one study. nih.gov Further evidence suggests that the alveolar subtype of rhabdomyosarcoma shows a superior response rate to vinorelbine compared to the embryonal subtype in patients with relapsed disease. cancerbiomed.org The compound is considered an active agent for treating relapsed or refractory RMS. cancerbiomed.orgaacrjournals.org

Brain Metastases of Breast Cancer in Nude Mice: The efficacy of vinorelbine against brain metastases has been a significant focus of preclinical research, primarily using the human MDA-MB-231BR breast cancer model in female nude mice. nih.gov These studies highlight the critical challenge posed by the blood-brain barrier (BBB) or, more accurately, the blood-tumor barrier (BTB).

Investigations revealed that vinorelbine distribution to brain metastases was highly heterogeneous. While median drug exposure in brain metastases was four times greater than in normal brain tissue, it was only about 8% of the exposure seen in systemic metastases that lack a barrier. nih.gov This restricted delivery is believed to account for a significant compromise in the drug's efficacy against brain lesions. nih.gov The unbound vinorelbine tissue/plasma partition coefficient (Kp,uu), which measures the drug's ability to cross the barrier, was approximately 1.0 in systemic metastases but ranged from only 0.03 to 0.22 in brain metastases, confirming restricted equilibration. nih.gov However, in small subregions of some brain metastases with high drug uptake, the Kp,uu approached 1.0, indicating a complete, albeit focal, breakdown of the barrier. nih.gov Despite this, over 70% of brain metastases had vinorelbine exposure that was less than one-tenth of that in systemic metastases, leading to a negligible effect on apoptosis biomarkers. nih.gov

Table 1: Summary of Vinorelbine Activity in Human Tumor Xenograft Models

Tumor TypeXenograft ModelKey FindingsReference
Lung CancerHuman lung adenocarcinoma (973 cells) in nude miceDemonstrated radioenhancing properties; combination with radiation therapy increased tumor growth inhibition. nih.gov
Stomach CancerSNU-16 human gastric cancerDid not inhibit tumor growth; Tumor/Control (T/C) ratio was 1.02. nih.gov
RhabdomyosarcomaPediatric RMS xenograftsShowed objective tumor regressions in four separate RMS models. Active in heavily pretreated pediatric sarcomas. nih.govaacrjournals.org
Brain Metastases of Breast CancerMDA-MB-231BR in female NuNu miceDrug delivery significantly restricted by the blood-tumor barrier. Median drug exposure in brain metastases was ~8% of that in systemic metastases. nih.gov

Evaluation of Metastatic Phenotypes (e.g., Microtentacles, Reattachment, Tumor Cell Clustering)

Vinorelbine's mechanism of action, the disruption of microtubule polymerization, has been shown to impact cancer cell behaviors crucial for metastasis, independent of its effects on cell viability. Metastasis is a primary cause of mortality in cancer patients, and targeting the physical processes of dissemination is a key therapeutic strategy.

Studies using breast cancer cells, such as the MDA-MB-231 line, have demonstrated that vinorelbine effectively reduces several metastatic phenotypes:

Microtentacles (McTNs): Circulating tumor cells produce microtubule-supported protrusions on their surface known as microtentacles, which facilitate their reattachment to blood vessel walls. Vinorelbine, as a microtubule-depolymerizing agent, has been shown to decrease the formation of these microtentacles. This inhibitory effect can be detected within one hour of treatment.

Reattachment: The ability of circulating tumor cells to reattach to the endothelium is a critical step in forming a new metastatic lesion. By disrupting the microtentacles, vinorelbine significantly lowers the reattachment efficiency of tumor cells.

Tumor Cell Clustering: Vinorelbine also reduces the clustering of tumor cells.

Considerations of Tumor Microenvironment in Animal Models (e.g., Stroma Component, Blood/Plasma Content, Permeability)

The tumor microenvironment (TME) plays a critical role in tumor progression, metastasis, and response to therapy. Preclinical investigations in animal models have provided insights into how vinorelbine interacts with components of the TME.

Blood/Plasma Content and Permeability: The delivery of chemotherapeutic agents to the tumor site is fundamentally dependent on the vasculature and its permeability. As detailed in xenograft models of breast cancer brain metastases, the blood-tumor barrier (BTB) is a major determinant of vinorelbine's efficacy in the central nervous system. nih.gov

Permeability: The BTB in these models exhibits highly heterogeneous permeability. nih.gov While some small regions show complete barrier breakdown, allowing drug entry, the majority of the metastatic lesion remains protected by a restrictive barrier. nih.gov The extent of vinorelbine distribution in brain metastases correlates significantly with the degree of BTB compromise. Studies have also shown that vinorelbine itself can modulate endothelial barrier permeability in human venous endothelial cell monolayers.

Blood/Plasma Content: The restricted permeability directly impacts the concentration of vinorelbine within the tumor relative to the plasma. In the MDA-MB-231BR model, the unbound tissue-to-plasma partition coefficient (Kp,uu) was used to quantify this relationship. A Kp,uu of ~1.0 in systemic (non-brain) metastases indicated free equilibration with plasma. nih.gov In contrast, the Kp,uu in brain metastases was only 0.03–0.22, documenting the severe restriction on drug entry and resulting in significantly lower intratumoral drug concentrations compared to plasma levels and systemic tumors. nih.gov

Vinorelbine Base Synthesis and Derivatization Research

Synthetic Pathways and Methodologies

The synthesis of vinorelbine (B1196246) base typically involves chemical transformations starting from naturally occurring vinca (B1221190) alkaloids or their precursors. google.com The complex structure of vinorelbine presents challenges in achieving high yields and purity in its synthesis. google.com

Biomimetic Synthesis Approaches

Biomimetic synthesis approaches aim to mimic the natural biosynthetic pathways of compounds. Vinorelbine is synthesized via a semisynthetic route, often described as a biomimetic pathway, starting from the vinca alkaloid precursors vindoline (B23647) and catharanthine (B190766). creative-biolabs.comsci-hub.se These two monomeric units are coupled to form anhydrovinblastine (B1203243), which serves as a key intermediate in the synthesis of vinorelbine. sci-hub.sewikipedia.orgnih.gov The oxidative coupling of vindoline and catharanthine, for instance, in the presence of ceric ammonium (B1175870) nitrate (B79036) (CAN), has been developed as a method for synthesizing anhydrovinblastine. researchgate.net Research has also explored the effect of substituents on the vindoline and catharanthine units on the efficiency of this biomimetic coupling reaction. researchgate.netsemanticscholar.org

Advanced Dehydration Reactions (e.g., utilizing Vilsmeier Reagent)

Dehydration reactions are crucial steps in the synthesis of vinorelbine, particularly in the formation of key intermediates like F 81097 (anhydrovinblastine). google.com Traditional methods for this dehydration step have often utilized reagents such as POCl₃ or SOCl₂/DMF. google.com However, these methods have been associated with lower yields, especially for the intermediate F 81097. google.com

Advanced methodologies have explored the use of alternative dehydrating agents to improve reaction efficiency. The Vilsmeier reagent, specifically chloromethylene dimethylammonium chloride, prepared from DMF and SOCl₂ or oxalyl chloride, has been shown to significantly improve the purity and yield of the F 81097 intermediate in the dehydration reaction. google.com

Strategies for Enhancing Overall Synthesis Recovery

Here is a table summarizing the impact of using the Vilsmeier reagent on F 81097 production:

Dehydrating ReagentF 81097 Purity (HPLC)F 81097 Yield
Prior Art Reagent (e.g., POCl₃ or SOCl₂/DMF)LowerLower
Vilsmeier Reagent (from DMF and SOCl₂)~80%~83%

Chemical Modifications and Analog Development

Chemical modifications of the vinorelbine structure and the development of analogues are pursued to potentially improve its pharmacological properties, such as efficacy, reduced toxicity, or altered pharmacokinetic profiles. nih.govacs.org

Design and Synthesis of Semisynthetic Analogues

Vinorelbine itself is a semisynthetic analogue of naturally occurring vinca alkaloids. drugbank.comsci-hub.se The design and synthesis of further semisynthetic analogues involve modifying the core vinorelbine structure, which is derived from the coupling of vindoline and catharanthine. creative-biolabs.com Unlike earlier vinca alkaloid modifications that primarily focused on the vindoline nucleus, vinorelbine and its analogues often involve structural changes to the catharanthine nucleus, such as the contraction of the nine-membered ring to an eight-membered one. creative-biolabs.comsci-hub.se

Research in this area includes the synthesis of derivatives with modifications at various positions on the molecule. For example, studies have explored the effect of substituents at the C-16 position of the vindoline moiety on the biomimetic coupling reaction and the cytotoxicity of the resulting vinorelbine analogues. researchgate.netresearchgate.net The introduction of severe steric hindrance or electron-withdrawing groups at the C-16 site has been found to be less favorable for improving coupling reaction yields, while small alkyl groups at this position appear to be conducive to maintaining cytotoxicity. researchgate.netresearchgate.net

Other modifications have involved the synthesis of amide derivatives of vinorelbine and anhydrovinblastine, exploring the impact of different substituents on their cytotoxic activity. researchgate.netresearchgate.net The size of the introduced substituents has been identified as a primary factor influencing the resulting cytotoxic activity in some series of amide derivatives. researchgate.netresearchgate.net Furthermore, novel derivatives with an enlarged and functionalized C' ring have been synthesized from vinorelbine through rearrangement and reduction reactions. acs.org These studies highlight the ongoing efforts to create vinorelbine analogues with modified structures to investigate their biological activities and potential therapeutic applications. nih.govacs.org

Here is a table summarizing some approaches to semisynthetic analogue development:

Modification StrategyExamples / FocusObserved Effects
Substitutions at Vindoline C-16Varying steric and electronic properties of substituentsSmall alkyl groups favorable for cytotoxicity; bulky/electron-withdrawing groups can reduce coupling yield. researchgate.netresearchgate.net
Amide DerivativesModifications on anhydrovinblastine or vinorelbine skeletonCytotoxicity influenced by substituent size. researchgate.netresearchgate.net
C' Ring Enlargement/FunctionalizationCreation of 7'-homo-anhydrovinblastine derivatives from vinorelbineAccess to derivatives with enlarged and functionalized ring C'. acs.org

Development of Fluorinated Derivatives (e.g., Vinflunine)

The development of fluorinated derivatives of vinorelbine base has been a key area of research aimed at improving therapeutic properties. Vinflunine (B192657), a notable example, is a bi-fluorinated derivative of vinorelbine. nih.govtandfonline.com This modification involves the selective introduction of two fluorine atoms into the velbanamine moiety of the vinorelbine molecule. tandfonline.comaacrjournals.orgnih.gov This structural alteration, achieved through semisynthesis utilizing superacidic chemistry, targets a region of the catharanthine moiety previously less accessible by classical chemical methods. tandfonline.comnih.govnih.gov

Preclinical studies have indicated that vinflunine exhibits superior antitumor activity compared to vinorelbine in various experimental tumor models. aacrjournals.orgnih.govnih.govresearchgate.net For instance, vinflunine demonstrated markedly superior tumor growth inhibition against a panel of human tumors xenografted onto nude mice. researchgate.net Increases in lifespan observed with vinflunine in murine P388 leukemia models were also notably superior to those obtained with other vinca alkaloids, including vinorelbine. nih.gov

The introduction of fluorine atoms in vinflunine appears to influence its interaction with tubulin and its effects on microtubule dynamics, potentially contributing to its improved preclinical profile and possibly reduced neurotoxicity compared to earlier vinca alkaloids. nih.govaacrjournals.orgnih.gov While both vinflunine and vinorelbine inhibit tubulin assembly, vinflunine binds relatively weakly to tubulin at the vinca-binding site compared to vincristine (B1662923), vinblastine (B1199706), and vinorelbine. tandfonline.com This difference in binding affinity might be associated with a reduced potential for neurotoxicity. nih.govnih.gov

Structural Elucidation and Characterization Techniques (In Silico and In Vitro)

Structural elucidation and characterization of this compound have been performed using a combination of in silico (computational) and in vitro (experimental) techniques to understand its conformational preferences, electronic structure, and spectroscopic properties. researchgate.netnih.gov

Conformational Preference Analysis (e.g., PM3 Method)

Computational methods, such as the semi-empirical PM3 method, have been employed to investigate the conformational preferences of the vinorelbine molecule. researchgate.netnih.govresearchgate.net This analysis helps in identifying the lowest energy conformers, which are the most stable spatial arrangements of the molecule. Understanding the preferred conformation is crucial as it can influence the molecule's interactions with biological targets. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to optimize the geometry of molecules and determine their structural characteristics. researchgate.netnih.govnih.govakj.az Studies on vinorelbine have utilized DFT methods, such as DFT/B3LYP with basis sets like 6-31G(d,p), to obtain optimized structures and calculate various molecular properties. researchgate.netnih.gov These calculations provide insights into the electronic structure and stability of the molecule.

Frontier Orbital Analysis (e.g., HOMO, LUMO, Energy Gap)

Frontier Molecular Orbital (FMO) analysis, involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a valuable tool for understanding a molecule's reactivity and electronic properties. researchgate.netnih.govfrontiersin.orgresearchgate.netajchem-a.comrsc.org The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netfrontiersin.orgresearchgate.net Analysis of HOMO and LUMO energies and their spatial distribution provides information about potential sites for electrophilic and nucleophilic attack. researchgate.netfrontiersin.orgresearchgate.netimist.ma

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is used to visualize the charge distribution within a molecule, providing insights into its reactive behavior and potential interaction sites with charged species. researchgate.netnih.govimist.manih.govuni-muenchen.denih.gov The MEP surface typically displays regions of positive and negative electrostatic potential, indicating areas likely to be attractive to negative and positive charges, respectively. nih.govuni-muenchen.de This analysis helps in predicting how the molecule might interact with its environment or biological targets. nih.govuni-muenchen.de

Spectroscopic Characterization (e.g., FT-IR, Raman, UV-VIS)

Experimental spectroscopic techniques, such as Fourier Transform Infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-VIS) spectroscopy, are essential for the in vitro characterization of this compound. researchgate.netnih.govreferencecitationanalysis.comnih.gov These techniques provide experimental data on the vibrational modes and electronic transitions of the molecule, which can be compared with theoretical calculations to validate computational models and confirm structural assignments. researchgate.netnih.govreferencecitationanalysis.comtandfonline.com For instance, the characteristic C=O stretching modes of vinorelbine have been investigated using both FT-IR and FT-Raman spectroscopy, with experimental values aligning with theoretical calculations. researchgate.nettandfonline.com UV-VIS spectroscopy provides information about the electronic absorption properties of the molecule. researchgate.netnih.govreferencecitationanalysis.com Nuclear Magnetic Resonance (NMR) spectroscopy has also been used for the structural analysis and comparative conformational studies of this compound in solution. nih.gov

Molecular Reactivity Parameters (e.g., Chemical Potential, Electronegativity, Hardness, Softness)

Understanding the molecular reactivity of a chemical compound like this compound is crucial for predicting its interactions and potential for derivatization. Conceptual Density Functional Theory (CDFT) provides a framework to analyze molecular reactivity and stability through various global and local descriptors, including chemical potential, electronegativity, hardness, and softness. These parameters are often derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), known as the frontier molecular orbitals (FMOs). nih.govijarset.comijres.orgresearchgate.netpsu.edu

According to Koopmans' theorem and within the framework of SCF MO theory, the ionization potential (IP) and electron affinity (EA) can be approximated by the negative of the HOMO and LUMO energies, respectively (IP ≈ -EHOMO, EA ≈ -ELUMO). nih.govijarset.comijres.org Based on these, the global reactivity descriptors are defined as follows:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is defined as the negative of electronegativity and can be approximated as μ ≈ -(EHOMO + ELUMO)/2. nih.govijres.orgresearchgate.net

Electronegativity (χ): Measures the power of an atom or molecule to attract electrons. It is often defined as the negative of the chemical potential, χ ≈ (IP + EA)/2 ≈ -(EHOMO + ELUMO)/2. nih.govijarset.comijres.orgresearchgate.netpsu.edu

Hardness (η): Describes the resistance of a molecule to deformation or charge transfer. It is related to the energy gap between the LUMO and HOMO, approximated as η ≈ (ELUMO - EHOMO)/2. A higher hardness value indicates greater stability. nih.govijarset.comijres.orgresearchgate.netfrontiersin.org

Softness (S): The inverse of hardness (S = 1/η), representing the capacity of a molecule to accept electrons. Higher softness is associated with higher chemical reactivity and lower kinetic stability. nih.govijarset.comijres.orgresearchgate.net

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely employed to calculate these molecular reactivity parameters for complex organic molecules, including alkaloids. nih.govijres.orgpsu.edutandfonline.comresearchgate.netresearchgate.netimist.ma These calculations involve optimizing the molecular geometry and determining the energies of the frontier molecular orbitals. nih.govfrontiersin.orgresearchgate.net Studies on various molecules, including some anticancer agents and related alkaloids, have utilized DFT to compute HOMO-LUMO energies, chemical potential, electronegativity, hardness, and softness to understand their reactive behavior and stability. frontiersin.orgresearchgate.netresearchgate.net

While computational studies involving Vinorelbine and related vinca alkaloids discuss theoretical investigations and the application of DFT for analyzing molecular properties and reactivity researchgate.netresearchgate.netimist.ma, specific numerical values for the chemical potential, electronegativity, hardness, and softness of this compound were not explicitly available in the provided search results. Therefore, a data table presenting these specific values for this compound cannot be included here. However, the theoretical framework and computational approaches described are the standard methods used to determine these crucial reactivity parameters for molecules of this complexity.

Drug Delivery Systems Research Preclinical Focus

Encapsulation Technologies for Vinorelbine (B1196246) Base

Encapsulation technologies involve incorporating vinorelbine base within carrier systems to control its release, improve its stability, and facilitate its delivery to specific locations in the body.

Liposomal formulations have been investigated as carriers for this compound to improve its delivery and reduce systemic exposure. These lipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs within their aqueous core or lipid bilayer, respectively. mdpi.com

Studies have explored both non-thermosensitive and thermosensitive liposomes for vinorelbine delivery. Non-thermosensitive liposomes aim to improve the pharmacokinetic profile and potentially leverage the enhanced permeability and retention (EPR) effect for passive tumor targeting. scholaris.ca However, the heterogeneity of the EPR effect in humans highlights the need for alternative targeting approaches. scholaris.ca

Thermosensitive liposomes are designed to release their drug content in response to elevated temperatures, typically in the mild hyperthermia range (39-43 °C). biorxiv.orgnih.gov This triggered release mechanism allows for localized drug delivery specifically at a heated tumor site, potentially overcoming limitations of homogeneous distribution and limited drug release associated with traditional liposomal systems. nih.gov Research in murine models of rhabdomyosarcoma has explored the therapeutic potential of thermosensitive liposome (B1194612) formulations of vinorelbine in combination with mild hyperthermia. biorxiv.orgnih.govresearchgate.net These studies compared the in vivo performance of thermosensitive liposomal vinorelbine (ThermoVRL) to free drug and a non-thermosensitive liposomal formulation (NTSL-VRL). biorxiv.org Results indicated that liposomal formulations improved efficacy compared to free drug, and ThermoVRL demonstrated more specific drug delivery to the tumor site than NTSL-VRL. biorxiv.org

The in vitro performance characteristics of thermosensitive liposomal vinorelbine formulations are influenced by formulation and drug loading parameters. nih.gov Studies have also highlighted the significant impact of the presence of albumin on the stability and in vitro release of these formulations. nih.gov Another preclinical study investigated thermosensitive liposome-encapsulated vinorelbine (Thermo-Vin) in combination with radiofrequency ablation for liver tumors in a mouse model, showing that Thermo-Vin could increase tumor destruction and improve animal survival. rsna.org

A sphingomyelin (B164518)/cholesterol (SM/Chol) liposome formulation of vinorelbine has been developed and optimized to enhance in vivo drug retention, plasma circulation time, and therapeutic activity. liposomes.ca This formulation achieved high encapsulation efficiency (>90%) using an ionophore-mediated loading method. liposomes.ca Drug retention in SM/Chol liposomes in mice was found to be dependent on the drug-to-lipid ratio, with higher ratios leading to increased retention and improved pharmacokinetics. liposomes.ca This optimized formulation demonstrated promising activity against subcutaneous B16 melanoma tumors in preclinical studies. liposomes.ca

Data on the in vitro release of vinorelbine from different liposome compositions, such as those containing dihydrosphingomyelin (DHSM) compared to egg sphingomyelin (ESM), have shown that DHSM liposomes can provide slower drug release. google.com This improved retention by DHSM liposomes was observed at different drug-to-lipid ratios and with different loading methods (using Mn2+ or Mg2+). google.com

Nanoparticle-based systems offer versatile platforms for encapsulating this compound, providing opportunities for controlled release and targeted delivery. Various types of nanoparticles have been explored for this purpose.

PLGA (poly(lactic-co-glycolic acid)) nanoparticles, often modified with chitosan (B1678972), have been investigated for vinorelbine delivery. PLGA is a biodegradable and biocompatible polymer widely used in drug delivery due to its ability to provide sustained and controlled drug release. ijper.orgnih.gov Chitosan, a natural polysaccharide, can be incorporated to modify the surface properties of PLGA nanoparticles, such as changing the zeta potential from negative to positive, which can enhance affinity to cancer cells. nih.gov

Studies on vinorelbine ditartrate-loaded PLGA-chitosan nanoparticles have focused on optimizing formulation parameters like the amounts of chitosan and Poloxamer 188, and sonication time, to achieve desired particle size, polydispersity index, and entrapment efficiency. ijper.org Optimized formulations have shown particle sizes around 161 nm with a positive zeta potential and entrapment efficiency of approximately 78.9%. ijper.org In vitro release studies demonstrated that these nanoparticles could sustain vinorelbine release for over 140 hours. ijper.org Preclinical evaluation of the in vitro anti-cancer activity of vinorelbine ditartrate loaded PLGA chitosan nanoparticles using A549 human lung cancer cell lines indicated that the nanoparticles showed anti-cancer activity and induced apoptosis. ijper.orgresearchgate.net

Iron oxide nanoparticles, particularly magnetic iron oxide nanoparticles (MNPs), have gained attention for magnetic drug delivery in cancer due to their magnetic properties, biocompatibility, and low toxicity. beilstein-journals.orgresearchgate.net Multifunctional magnetic nanoparticles combining chemotherapy and photothermal therapy have been developed for vinorelbine delivery. beilstein-journals.orgnih.gov These systems typically involve loading vinorelbine onto the surface of iron oxide nanoparticles, often coated with polymers like polydopamine (PDA). beilstein-journals.orgresearchgate.netnih.govyildiz.edu.tr

Research has investigated the in vitro drug release from vinorelbine-loaded magnetic nanoparticles under different pH conditions (pH 5.5 and 7.4) and with photothermal activity induced by NIR laser irradiation. beilstein-journals.orgnih.gov These studies aim to achieve controlled drug release, potentially triggered by the acidic tumor microenvironment (pH 5.5). beilstein-journals.org The magnetic properties of these nanoparticles, with saturation magnetization values around 60.40 emu/g, enable their potential use in magnetic targeting strategies. beilstein-journals.orgresearchgate.netnih.gov

Lipid emulsions have been explored as parenteral carriers for this compound to reduce the severe venous irritation associated with its direct intravenous administration. nih.govnih.govfrontiersin.org By encapsulating vinorelbine within the oil droplets of the emulsion, direct contact between the drug molecules and the venous endothelium can be prevented. frontiersin.org

Preclinical studies have focused on developing intravenous lipid emulsions of vinorelbine, often utilizing drug-phospholipid complex techniques to enhance the lipophilicity of vinorelbine and facilitate its encapsulation into the lipid phase. nih.gov Formulations have shown good stability with minimal drug leakage. nih.gov

Evaluation in tumor-bearing mouse models inoculated with various cancer cell lines (e.g., A549 human lung cancer, Heps G2 hepatoma, BCAP-37 human breast cancer) has compared the antitumor efficacy of vinorelbine-loaded lipid emulsions (VLE) to commercial vinorelbine products. nih.govnih.gov These studies have indicated comparable antitumor efficacy between VLE and commercial formulations. nih.gov Furthermore, preclinical toxicity studies in mice and rabbits have suggested that lipid emulsions can significantly reduce local venous irritation and other toxicities compared to the commercial product, while maintaining antitumor activity. nih.govnih.gov

Extracellular vesicles (EVs), including exosomes and microvesicles, are naturally released nanoparticles from cells that are being investigated as potential drug delivery vehicles. nih.govmdpi.comacs.orgdovepress.commdpi.com Their natural origin, ability to evade the reticuloendothelial system (RES), and potential for low toxicity to healthy cells make them promising candidates for drug delivery systems. nih.govmdpi.com EVs can carry various bioactive molecules, including small-molecule drugs. mdpi.comacs.orgdovepress.com

Preclinical research has explored the use of EVs as biocarriers for vinorelbine, particularly for targeted delivery to cancer cells. nih.govmdpi.com EVs isolated from vascular endothelial cells, such as human umbilical endothelial-cell-derived EVs (HUVEC-EVs), have been investigated as carriers for vinorelbine in lung cancer models. nih.govmdpi.com

EVs offer advantages such as biodegradability, biocompatibility, and the ability to cross biological barriers. mdpi.com Methods like electroporation can be used to enhance drug loading into EVs. dovepress.com While natural EVs may face challenges with stability and targeting efficiency, engineering approaches are being explored to improve their properties. dovepress.commdpi.com

Targeted Delivery Strategies

Targeted delivery strategies aim to deliver this compound specifically to cancer cells or the tumor microenvironment, thereby increasing drug accumulation at the disease site and reducing exposure to healthy tissues.

Peptide conjugation is a strategy used to achieve active targeting of drug delivery systems by attaching peptides that can bind specifically to receptors overexpressed on the surface of cancer cells. nih.govgoogle.comtandfonline.com The epidermal growth factor receptor (EGFR) is a common target in many cancers due to its overexpression and association with cancer progression and drug resistance. beilstein-journals.orgrsc.org

GE11 peptide (YHWYGYTPQNVI) is an EGFR-specific binding peptide that has been identified and utilized for targeted drug delivery. nih.govmdpi.comtandfonline.combeilstein-journals.orgrsc.org Preclinical studies have explored conjugating GE11 peptides to vinorelbine delivery systems, such as liposomes and extracellular vesicles, to target EGFR-expressing cancer cells. nih.govmdpi.comnih.govtandfonline.combeilstein-journals.org

Research involving GE11 peptide-engineered HUVEC-EVs loaded with vinorelbine (GE11-HUVEC-EVs-Vin) has been conducted for targeted lung cancer therapy. nih.govmdpi.comnih.gov These engineered EVs were designed to target EGFR overexpressed on lung cancer cells. nih.govmdpi.com In vitro and in vivo studies in lung cancer models evaluated the characteristics and efficacy of GE11-HUVEC-EVs-Vin. nih.govmdpi.comnih.gov Results indicated that GE11-HUVEC-EVs-Vin effectively demonstrated tumoricidal effects in cell and mouse models of lung cancer. nih.govmdpi.comnih.gov Furthermore, GE11-HUVEC-EVs-Vin was shown to significantly reduce the expression of EGFR and Ki67 in the tumor tissue of a lung cancer mouse model. researchgate.net

Peptide conjugation has also been applied to liposomal formulations of vinorelbine for targeted delivery. nih.govgoogle.com Studies have shown that peptide-conjugated liposomes can exhibit enhanced intracellular drug delivery and cytotoxicity in cancer cells. nih.gov For instance, conjugation of targeting peptides to liposomal vinorelbine has been found to markedly increase the inhibition of human prostate tumor growth in mouse xenograft models. nih.gov Another study identified a peptide (pHCT74) targeting α-enolase on human colorectal cancer cells and demonstrated that its conjugation to liposomal vinorelbine enhanced efficacy in xenograft models. google.comtandfonline.com

The following table summarizes some of the preclinical research findings on this compound drug delivery systems:

Delivery System TypeSpecific Example / Targeting StrategyKey Preclinical FindingsSource
Liposomal Formulations (Thermosensitive)ThermoVRL + Mild HyperthermiaImproved efficacy vs. free drug; More specific tumor delivery than non-thermosensitive liposomes in murine rhabdomyosarcoma model. biorxiv.org biorxiv.orgnih.govresearchgate.net
Liposomal Formulations (Thermosensitive)Thermo-Vin + Radiofrequency AblationIncreased tumor destruction and improved survival in mouse liver tumor model. rsna.org rsna.org
Liposomal Formulations (Non-thermosensitive)SM/Chol LiposomesHigh encapsulation efficiency; Improved in vivo drug retention, plasma circulation, and antitumor activity in mouse melanoma model. liposomes.ca liposomes.ca
Nanoparticle-Based SystemsVinorelbine Ditartrate Loaded PLGA-Chitosan NanoparticlesOptimized formulations with desired size, zeta potential, and entrapment efficiency; Sustained release; In vitro anti-cancer activity. ijper.orgijper.orgresearchgate.net ijper.orgijper.orgresearchgate.net
Nanoparticle-Based SystemsVinorelbine-loaded Polydopamine-coated Iron Oxide NanoparticlesMultifunctional system for chemotherapy and photothermal therapy; Controlled release influenced by pH and NIR irradiation; Magnetic properties. beilstein-journals.orgnih.gov beilstein-journals.orgresearchgate.netnih.govyildiz.edu.tr
Lipid EmulsionsVinorelbine-loaded Lipid Emulsion (VLE)Comparable antitumor efficacy to commercial product; Significantly reduced local venous irritation and other toxicities in preclinical models. nih.govnih.gov nih.govnih.govfrontiersin.org
Extracellular Vesicles (EVs)GE11-HUVEC-EVs-VinTumorigenic effects against lung cancer cell and mouse models; Reduced EGFR and Ki67 expression in tumor tissue. nih.govmdpi.comnih.govresearchgate.net nih.govmdpi.comnih.govresearchgate.net
Targeted Delivery (Peptide Conjugation)Peptide-conjugated LiposomesEnhanced intracellular drug delivery and cytotoxicity; Increased inhibition of tumor growth in mouse xenograft models. nih.govgoogle.comtandfonline.com nih.govgoogle.comtandfonline.com

Data Table: Summary of Preclinical Vinorelbine Delivery System Characteristics

Delivery System TypeExample Formulation / Targeting LigandParticle Size (approx.)Zeta Potential (approx.)Entrapment Efficiency (approx.)In Vitro Release ProfilePreclinical Efficacy Findings
Liposomal Formulations (Non-thermosensitive)SM/Chol Liposomes100 nmNot specified>90%Dependent on drug-to-lipid ratio; Slower release with DHSM. liposomes.cagoogle.comPromising activity against B16 melanoma in mice. liposomes.ca
Liposomal Formulations (Thermosensitive)ThermoVRLNot specifiedNot specifiedNot specifiedHeat-triggered release (39-43 °C). biorxiv.orgnih.govnih.govImproved efficacy and tumor targeting in murine rhabdomyosarcoma model when combined with hyperthermia. biorxiv.orgnih.govresearchgate.net
Nanoparticle-Based Systems (PLGA Chitosan)Vinorelbine Ditartrate Loaded PLGA-Chitosan NPs161.22 nm+10.99 mV78.9%Sustained release for >140 hours. ijper.orgIn vitro anti-cancer activity and apoptosis induction in A549 lung cancer cells. ijper.orgresearchgate.net
Nanoparticle-Based Systems (Magnetic Nanoparticles)VNB/PDA/Fe3O4 NanoparticlesNot specifiedNot specifiedNot specifiedControlled release at pH 5.5; Influenced by PDA amount and photothermal heating. beilstein-journals.orgMultifunctional approach combining chemotherapy and photothermal therapy. beilstein-journals.orgnih.gov
Lipid EmulsionsVinorelbine-phospholipid complex Lipid EmulsionNot specifiedNot specified>70% (in oil phase)Good stability, no drug leakage. nih.govComparable antitumor efficacy to commercial product; Reduced venous irritation and toxicity in preclinical models. nih.govnih.gov
Extracellular Vesicles (EVs) + Targeted DeliveryGE11-HUVEC-EVs-Vin30-150 nm (EVs size range)Not specifiedNot specifiedNot specifiedTumoricidal effects in lung cancer cell and mouse models; Reduced EGFR and Ki67 expression in tumors. nih.govmdpi.comnih.govresearchgate.net
Liposomal Formulations + Targeted Delivery (Peptide)pHCT74-sLVNot specifiedNot specifiedNot specifiedNot specifiedEnhanced efficacy in human colorectal cancer xenograft models. google.com

pH-Responsive Release Mechanisms

The tumor microenvironment is typically more acidic than normal tissues due to increased metabolic activity. dovepress.com This pH difference can be exploited by pH-responsive nanocarriers to trigger the release of encapsulated drugs specifically at the tumor site. dovepress.com pH-responsive nanomaterials, including organic, inorganic, and composite types, are designed to undergo physical or chemical changes in acidic conditions, leading to drug release. dovepress.com

Studies have investigated polydopamine-coated iron oxide nanoparticles loaded with vinorelbine (VNB/PDA/Fe₃O₄ NPs) as a multifunctional therapeutic agent. These nanoparticles demonstrated different vinorelbine release profiles in vitro at pH 5.5 (simulating the tumor microenvironment) compared to pH 7.4 (physiological pH). dovepress.comresearchgate.netbeilstein-journals.org Cumulative drug release from VNB/PDA/Fe₃O₄ NPs was examined over 50 hours in acidic citrate (B86180) buffer at pH 5.5 and in pH 7.4 PBS. beilstein-journals.org The results indicated a controlled drug delivery system with high release at the tumor microenvironment pH 5.5. nih.gov

Thermally Triggered Release Approaches (e.g., Mild Hyperthermia)

Mild hyperthermia (temperatures typically between 39°C and 43°C) can serve as an external stimulus to trigger the localized release of drugs from temperature-sensitive nanocarriers. nih.gov This approach aims to increase drug concentration specifically at heated tumor sites, potentially improving therapeutic efficacy and reducing systemic toxicity. nih.gov

Research has explored thermosensitive liposome formulations of vinorelbine in combination with mild hyperthermia in murine models. biorxiv.orgresearchgate.net Effective heat-triggered drug delivery relies on the stable retention of the drug within liposomes at body temperature and a rapid burst release upon reaching the heated target area. biorxiv.org One study investigated a thermosensitive liposome formulation (ThermoVRL) and a non-thermosensitive liposome formulation (NTSL-VRL) of vinorelbine. While in vitro release experiments showed significantly increased stability of NTSL-VRL compared to ThermoVRL, heating had a negligible effect on drug release from NTSL-VRL over relevant in vivo heating durations. biorxiv.org However, ThermoVRL combined with hyperthermia treatment led to a significantly higher tumor partition coefficient compared to other tissues in preclinical models. biorxiv.org

Another approach involves porous magnetic nanoparticles coated with a thermosensitive layer, such as PEG1500, designed to melt under hyperthermia conditions, triggering drug release. tandfonline.com In vitro studies using doxorubicin-loaded PEG1500-PMNPs showed significant drug release when heated by water bath, MRgFUS, and AMF. tandfonline.com While this study focused on doxorubicin, the principle is applicable to vinorelbine encapsulation in similar thermosensitive magnetic nanoparticle systems.

Magnetic Guidance in Nanoparticle Systems

Magnetic guidance utilizes an external magnetic field to direct magnetically responsive nanoparticles loaded with therapeutic agents to a specific target site, such as a tumor. mdpi.comtandfonline.com This can lead to improved drug accumulation within solid tumors and minimize exposure to healthy tissues. tandfonline.com

Vinorelbine-loaded polydopamine-coated iron oxide nanoparticles (VNB/PDA/Fe₃O₄ NPs) have been developed, exhibiting a saturation magnetization value that demonstrates their magnetization. researchgate.netbeilstein-journals.orgnih.gov The integration of magnetic response into these nanoparticles allows for potential magnetic targeting in addition to pH-responsive and photothermal release capabilities. researchgate.netnih.govnih.gov Magnetic nanoparticles, such as those with a magnetic core of magnetite (Fe₃O₄) coated with silica (B1680970) or polymer, or magnetoliposomes, are candidates for magnetic guidance in experimental cancer therapy. tandfonline.com

Preclinical Evaluation of Novel Formulations

Preclinical evaluation of novel vinorelbine formulations in animal models is crucial to assess their efficacy, biodistribution, and toxicity compared to conventional formulations.

Comparative Antitumor Efficacy in Animal Models

Preclinical studies in tumor-bearing animal models are essential to compare the antitumor efficacy of novel vinorelbine formulations against existing treatments. Investigations have been conducted using various cancer models, including human lung cancer, hepatoma, breast cancer, and colorectal carcinoma, inoculated in nude mice or other suitable models. nih.govresearchgate.netnih.govnih.govnih.gov

A parenteral vinorelbine-loaded lipid emulsion (VLE) demonstrated comparable antitumor efficacy to the commercial product, Navelbine® i.v. (VS), in nude mouse models inoculated with A549 human lung cancer, hepatoma solidity (Heps) G2 cancer, and BCAP-37 human breast cancer cells. nih.gov

Liposomal formulations of vinorelbine have also been evaluated. In a C-26 colon carcinoma model, liposomal vinorelbine was found to be significantly more efficacious in reducing tumor growth than free vinorelbine. researchgate.net Another study on co-delivery liposomes encapsulating polymeric micelles of vinorelbine and cisplatin (B142131) (CoNP-lips) showed antitumor efficacy in tumor-bearing C57BL/6 mice with Lewis lung carcinoma cell-derived tumors. nih.govnih.gov This formulation achieved a synergistic cytotoxic effect in vitro and demonstrated antitumor efficacy in vivo. nih.govnih.gov

Preclinical studies combining pirfenidone (B1678446) with vinorelbine, or with vinorelbine plus carboplatin (B1684641), in non-small cell lung cancer models revealed that pirfenidone sensitized NSCLC cell lines to vinorelbine and the combined treatment. nih.gov The triplet combination significantly reduced the growth and proliferation of A-549 xenografts in nude mice. nih.gov

Encapsulation of vinorelbine in polymeric nanoparticles has also shown promise in improving efficacy in cancer cells in vitro. ersnet.org

Impact on Biodistribution and Tumor Accumulation

The biodistribution and tumor accumulation of vinorelbine are significantly influenced by the drug delivery system used. Nanoparticle formulations are designed to exploit the enhanced permeability and retention (EPR) effect, which leads to preferential accumulation in tumor tissues due to their leaky vasculature and impaired lymphatic drainage. dovepress.comnih.govnih.goviiarjournals.org

Studies using radiolabeled vinorelbine formulations, such as ¹¹¹In-labeled PEGylated liposomal vinorelbine, have investigated biodistribution in tumor-bearing mice. iiarjournals.orgsnmjournals.org PEGylation of liposomes was shown to prolong circulation time and decrease uptake by the reticuloendothelial system (RES), leading to enhanced tumor uptake. snmjournals.org Specifically, 6 mol% PEGylated liposomes showed higher tumor uptake and lower accumulation in the liver, spleen, and bone marrow compared to 0.9 mol% PEGylation. snmjournals.org Selective tumor uptake was observed, with a notable tumor-to-muscle ratio. snmjournals.org

Vinorelbine delivered via thermosensitive liposomes combined with mild hyperthermia also demonstrated improved tumor targeting and increased vinorelbine concentrations in the tumor compared to systemic administration of free vinorelbine. biorxiv.org

The distribution of vinorelbine can also be influenced by tissue characteristics, including tubulin expression, as vinorelbine is a tubulin-targeting agent. nih.gov Studies in preclinical models of brain metastases of breast cancer have shown that vinorelbine exposure in brain metastases can be significantly lower than in systemic metastases, suggesting restricted delivery across the blood-tumor barrier. nih.govresearchgate.net

Reduction of Localized Preclinical Toxicity (e.g., Local Venous Irritation)

Local venous irritation, including injection site reactions and phlebitis, is a known side effect of intravenous vinorelbine administration. frontiersin.orgmdpi.comresearchgate.net Novel drug delivery systems aim to mitigate this toxicity by encapsulating the drug and preventing direct contact with the venous endothelium. frontiersin.orgresearchgate.net

Lipid emulsions and liposomal formulations of vinorelbine have been developed with the specific goal of reducing local venous irritation. frontiersin.orgmdpi.comnih.govresearchgate.net A parenteral vinorelbine-loaded lipid emulsion (VLE) exhibited less local venous irritation compared to the commercial vinorelbine solution (VS) in preclinical evaluations. nih.govresearchgate.net This reduction in irritation is attributed to the encapsulation of vinorelbine within the oil droplets of the emulsion, preventing direct contact with venous tissue. frontiersin.org

Encapsulating vinorelbine in a micellar nanodrug delivery system is also proposed to protect vein epithelial cells from contact with drug molecules, thereby reducing side effects like phlebitis. researchgate.net Polymeric nanoparticle encapsulation of vinorelbine has shown potential to reduce inflammation in non-cancer cells, suggesting a reduction in side effects. ersnet.org Preclinical studies evaluating the combination of pirfenidone with vinorelbine and carboplatin also indicated a safer toxicological profile for the triplet treatment compared to the vinorelbine and carboplatin doublet, suggesting a reduction in toxicity. nih.gov

Mechanisms of Resistance and Preclinical Reversal Strategies

Drug Efflux Pump Overexpression

Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance (MDR) in cancer, leading to reduced intracellular drug accumulation. nih.govspandidos-publications.com

P-glycoprotein (ABCB1) Mediated Multidrug Resistance

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized efflux pump that actively transports various chemotherapy drugs, including vinca (B1221190) alkaloids like vinorelbine (B1196246), out of cancer cells. nih.govspandidos-publications.comnih.gov Overexpression of P-gp is a major contributor to vinorelbine resistance in various cancer types, including lung and breast cancer. spandidos-publications.comscilit.comspandidos-publications.com Studies have shown a significant positive correlation between P-gp expression and resistance to vinorelbine. ajol.info For instance, vinorelbine-resistant breast cancer cell lines have shown a remarkable increase in P-gp expression compared to sensitive lines. spandidos-publications.com

Modulation of Efflux Pump Activity (e.g., by Calcium Antagonists, Calmodulin Inhibitors)

Strategies to overcome P-gp-mediated resistance often involve the use of efflux pump inhibitors. While the search results did not specifically detail the use of calcium antagonists or calmodulin inhibitors in the context of vinorelbine resistance reversal, the principle involves agents that can modulate the activity of these transporters. Potent P-gp antagonists, such as tariquidar, have been investigated in clinical trials in combination with vinorelbine to potentially increase intracellular drug concentrations and overcome resistance. aacrjournals.org Tariquidar has shown the ability to restore the sensitivity of multidrug-resistant human tumor cell lines in vitro by inhibiting P-gp-mediated drug efflux. aacrjournals.org

Tubulin Alterations and Microtubule Modifications

Alterations in the target protein, tubulin, and modifications to microtubules can also confer resistance to vinorelbine. nih.gov

Overexpression of Tubulin Isotypes (e.g., βII-tubulin, βIII-tubulin)

Changes in the expression levels of different β-tubulin isotypes have been associated with altered sensitivity to anti-tubulin agents like vinorelbine. nih.govoaepublish.com Overexpression of βIII-tubulin, encoded by the TUBB3 gene, has been consistently linked to resistance to vinorelbine in various cancers, including non-small cell lung cancer and breast cancer. nih.govoaepublish.comnih.govaacrjournals.orgnih.govspandidos-publications.comaacrjournals.org Studies have shown that high levels of βIII-tubulin expression are correlated with resistance to vinorelbine-based chemotherapy and poorer patient outcomes. aacrjournals.orgnih.govplos.org While βII-tubulin overexpression has been implicated in resistance to other taxanes, its correlation with vinorelbine resistance is less consistently reported in the provided sources. oaepublish.comaacrjournals.org

The following table summarizes the relationship between βIII-tubulin expression and vinorelbine resistance based on some studies:

Cell Line/Cancer TypeβIII-Tubulin Expression LevelVinorelbine SensitivitySource
MCF-7 breast cancer cellsOverexpression (transfected with pALTER-TUBB3)Decreased (higher IC50) nih.gov
MDA-MB-231 breast cancer cellsOverexpression (transfected with pALTER-TUBB3)Decreased (higher IC50) nih.gov
MCF-7 breast cancer cellsDownregulation (transfected with siRNA-tubb3)Increased (lower IC50) nih.gov
Non-small cell lung cancer (NSCLC) tumorsHigh expression (>50% stained cells)Increased resistance (higher progression rate) aacrjournals.org
NSCLC tumorsLow expression (<50% stained cells)Lower resistance (lower progression rate) aacrjournals.org

Regulation of TUBB3 Expression

The expression of βIII-tubulin (TUBB3) is tightly regulated in normal cells, being predominantly found in neuronal and testicular tissues. frontiersin.org Aberrant expression of TUBB3 in various epithelial tumors is associated with drug resistance and aggressive disease. frontiersin.org Mechanisms driving aberrant TUBB3 expression in tumors are complex and can vary depending on the cell type. frontiersin.org For example, one study identified increased TUBB3 expression in response to BET inhibition, which subsequently led to increased sensitivity to vinorelbine. frontiersin.org This suggests that pathways influencing TUBB3 gene regulation can impact vinorelbine sensitivity. Research also indicates that activated Nrf2 can upregulate ABCB1 expression, which is involved in vinorelbine resistance, and that the Nrf2/p-Fyn/ABCB1 axis plays a role in vinorelbine resistance in non-small cell lung cancer. spandidos-publications.comaacrjournals.org

Apoptosis Evasion Mechanisms

Evasion of apoptosis, or programmed cell death, is a fundamental mechanism by which cancer cells survive and develop resistance to various therapeutic agents, including vinorelbine. nih.govmdpi.comoaepublish.com Vinorelbine is known to induce apoptosis, often following mitotic catastrophe induced by microtubule disruption. cancerindex.orgnih.gov However, cancer cells can acquire resistance by subverting key apoptotic pathways.

Mechanisms of apoptosis evasion can involve the dysregulation of proteins that regulate the intrinsic and extrinsic apoptotic pathways. For instance, overexpression of anti-apoptotic proteins such as those belonging to the Bcl-2 family (e.g., Bcl-2, Bcl-XL, Mcl-1) can inhibit the mitochondrial apoptotic pathway, preventing the release of cytochrome c and subsequent caspase activation. nih.govmdpi.comoaepublish.comaging-us.com Conversely, reduced expression or function of pro-apoptotic proteins (e.g., Bax, Bak, p53) can also contribute to apoptosis resistance. nih.govoaepublish.comaging-us.com Alterations in death receptor signaling, including changes in the expression or localization of death receptors (like FAS and TRAIL-R1/2) and their associated proteins, can also enable cancer cells to evade extrinsic apoptotic signals. mdpi.comaging-us.com The inhibitor of apoptosis protein (IAP) family, such as XIAP, cIAP1, and cIAP2, can directly inhibit caspase activity, further contributing to resistance. mdpi.comoaepublish.comaging-us.com

Research indicates that vinorelbine's anti-tumor actions may depend on inducing mitotic apoptosis. cancerindex.orgresearchgate.net However, resistance can emerge if cells fail to undergo this process effectively. researchgate.net

DNA Repair System Dysregulation

While vinorelbine's primary target is microtubules, dysregulation of DNA repair systems can also play a role in resistance, particularly in combination therapies or when considering indirect DNA damage induced by mitotic arrest. Efficient DNA repair mechanisms can help cancer cells recover from drug-induced damage, including DNA strand breaks that might occur as a consequence of prolonged mitotic arrest or in conjunction with other cellular stresses.

Studies have explored the interaction between vinorelbine and DNA repair pathways. For example, research on human small cell lung cancer (SCLC) cells suggested that vinorelbine-induced radiosensitization might be partly associated with impaired DNA repair following radiation-induced DNA damage. nih.gov This indicates a potential interplay between vinorelbine and the cellular machinery responsible for maintaining genomic integrity.

Furthermore, some studies suggest that deficiencies in DNA mismatch repair (MMR) can influence the effectiveness of certain chemotherapeutic agents, including vinca alkaloids. researchgate.net While the precise role of DNA repair system dysregulation specifically in vinorelbine resistance is an area of ongoing research, the general principle that enhanced DNA repair capacity can confer resistance to DNA-damaging agents or agents that indirectly lead to DNA damage is well-established in cancer biology. tbzmed.ac.ir PARP inhibitors, which target DNA repair enzymes, have shown potential in potentiating vinorelbine's effects in preclinical settings, suggesting a link between DNA repair and vinorelbine sensitivity. cancerindex.orgstemcell.com

Preclinical Reversal Strategies

Given the challenges posed by vinorelbine resistance, various preclinical strategies are being investigated to restore sensitivity and improve therapeutic outcomes. These approaches aim to counteract the identified resistance mechanisms through diverse molecular and physical interventions.

Overexpression of ATP-binding cassette (ABC) transporters, particularly ABCB1 (P-glycoprotein, MDR1), is a major mechanism of multidrug resistance (MDR) in cancer, including resistance to vinorelbine. cancernetwork.comtbzmed.ac.iroaepublish.comnih.govoaepublish.com These efflux pumps reduce the intracellular concentration of chemotherapy drugs, thereby diminishing their cytotoxic effects. nih.gov

Gene silencing approaches, such as using small interfering RNA (siRNA), offer a promising strategy to overcome ABCB1-mediated resistance. By specifically targeting and downregulating the expression of the ABCB1 gene, siRNA can reduce the number of functional P-glycoprotein pumps on the cell surface, leading to increased intracellular accumulation of vinorelbine and restored sensitivity. tbzmed.ac.irnih.govresearcher.liferesearchgate.netresearchgate.net

Preclinical studies have demonstrated the effectiveness of siRNA-mediated ABCB1 downregulation in enhancing vinorelbine efficacy in resistant cell lines. For instance, in vinorelbine-resistant MCF-7/ADR breast cancer cells, treatment with siRNA targeting ABCB1 significantly reduced ABCB1 expression and increased sensitivity to vinorelbine. tbzmed.ac.irnih.govresearcher.liferesearchgate.netresearchgate.net

Table 1: Effect of siRNA-Mediated ABCB1 Downregulation on ABCB1 Expression in MCF-7/ADR Cells tbzmed.ac.irnih.govresearcher.life

Treatment GroupFold Decrease in ABCB1 Gene Expression (compared to MCF-7/ADR cells)P-value
siRNA alone2.930.0001
siRNA + Vinorelbine2.890.0001

These findings highlight the potential of gene silencing strategies to overcome efflux pump-mediated vinorelbine resistance.

Combining vinorelbine with chemosensitizing agents that can interfere with resistance mechanisms is another approach under investigation. These agents may target various pathways involved in drug resistance, including those related to the tumor microenvironment or specific cellular signaling cascades.

Pirfenidone (B1678446), an antifibrotic drug with anti-inflammatory and antioxidant properties, has shown potential as a chemosensitizing agent in preclinical studies. researchgate.netresearchgate.netnih.gov Research in non-small cell lung cancer (NSCLC) cell lines demonstrated that pirfenidone sensitized cells to vinorelbine, leading to reduced cell growth, viability, and proliferation, as well as increased cell death. researchgate.net Pirfenidone's ability to modulate the tumor microenvironment, potentially by reducing extracellular matrix components and normalizing the microenvironment, may contribute to improved drug delivery and efficacy. researchgate.net

Studies have shown that combining pirfenidone with vinorelbine, or even with a vinorelbine plus carboplatin (B1684641) doublet, enhanced anti-tumor efficacy in NSCLC models. researchgate.netresearchgate.net This suggests that pirfenidone may help overcome resistance mechanisms influenced by the tumor microenvironment.

Electroporation, a technique that uses short, high-voltage electric pulses to increase the permeability of cell membranes, can enhance the intracellular uptake of chemotherapy drugs. iiarjournals.orgiiarjournals.orgnih.govresearchgate.net This approach, known as electrochemotherapy (ECT), can be particularly useful for overcoming resistance mechanisms related to reduced drug accumulation, such as those mediated by efflux pumps. iiarjournals.orgiiarjournals.orgnih.govresearchgate.net

Preclinical studies have explored the use of electroporation to enhance vinorelbine's cytotoxicity in resistant cancer cell lines. In multidrug-resistant SCLC cell lines (H69AR), combining vinorelbine with electroporation significantly increased its anticancer activity compared to vinorelbine alone. cancerindex.orgiiarjournals.orgiiarjournals.orgnih.gov Lower doses of vinorelbine delivered with electroporation were as effective as higher doses without electroporation. iiarjournals.orgnih.gov Electroporation-enhanced vinorelbine treatment also led to an increase in apoptotic cells. iiarjournals.orgiiarjournals.orgnih.gov

Table 2: Effect of Electroporation on Vinorelbine Efficacy in H69AR SCLC Cells iiarjournals.orgnih.gov

Treatment GroupEffect on Cell ViabilityApoptotic Cells
Vinorelbine aloneDose-dependent decreaseIncreased
Vinorelbine + EPIncreased activitySignificantly increased (80-90%)

Combination Preclinical Research

Synergistic Interactions with Other Chemotherapeutic Agents

Combining vinorelbine (B1196246) with other chemotherapeutic agents that have different mechanisms of action can potentially overcome resistance and enhance cytotoxic effects. Preclinical investigations have explored various combinations.

Cisplatin (B142131) Combinations (In Vitro and In Vivo Preclinical Studies)

Preclinical studies have indicated possible synergistic activity when vinorelbine is combined with cisplatin. cancernetwork.com Cisplatin is a platinum-based chemotherapy drug that forms DNA adducts and crosslinks, blocking replication and transcription. escholarship.org

In vitro studies using human non-small-cell lung cancer (NSCLC) cell lines have revealed synergistic cytotoxicity when vinorelbine was combined with cisplatin. nih.gov Similar findings were observed when testing these combinations against human leukemia cells. nih.gov

In vivo studies in animal models have also shown synergy between vinorelbine and cisplatin. aacrjournals.org For example, in mice bearing mammary MA17/A tumors, a combination of vinorelbine and a new taxoid (RPR 109881A) showed synergy, and the RPR 109881A-cisplatin combination was evaluated in colon C51 tumor-bearing mice, also demonstrating synergy. aacrjournals.org Another preclinical study in a murine model investigated the combination of cisplatin and vinorelbine on immune subsets and function, demonstrating that exposure of lung tumor cells to this platinum doublet modulates tumor cell phenotype and increases sensitivity to CTL-mediated cytolysis. researchgate.net

Preclinical data supports the potential for synergistic activity of vinorelbine in combination with cisplatin. cancernetwork.com

Etoposide (B1684455) Combinations (In Vivo Preclinical Studies)

Preclinical studies have also investigated the combination of vinorelbine with etoposide, a topoisomerase II inhibitor. mybiosource.com While the provided search results mention etoposide in the context of preclinical studies with vinflunine (B192657) (a vinorelbine derivative) nih.gov, and a clinical trial comparing cisplatin/vinblastine (B1199706) with cisplatin/oral etoposide with radiation cancernetwork.com, specific detailed in vivo preclinical data on the synergy of vinorelbine base and etoposide in combination was not prominently featured in the search snippets. However, etoposide has been included in in vitro cytotoxicity studies of combinations involving vinflunine, where findings were comparable to combinations involving vinorelbine. nih.gov

Paclitaxel (B517696) Combinations (In Vitro Preclinical Studies)

Vinorelbine and paclitaxel are both microtubule-targeting agents but with different mechanisms of action; vinorelbine inhibits microtubule assembly, while paclitaxel stabilizes polymerized tubulin. cancernetwork.comkarger.com Preclinical studies have tested the interaction of vinorelbine with paclitaxel, indicating possible synergistic activity. cancernetwork.com

In vitro studies have demonstrated synergistic cytotoxicity of vinorelbine and paclitaxel against breast cancer cell lines (MCF-7 and MDA-MB-231) and human adenocarcinoma of the lung cells (A549). cancernetwork.comcancernetwork.com Synergy was observed when the drugs were incubated concurrently or when vinorelbine administration preceded paclitaxel. cancernetwork.com Concurrent administration of vinorelbine and paclitaxel was synergistic in four out of six cell lines when exposure was extended to 96 hours. capes.gov.br In human melanoma cell lines (G361 and StM111a), in vitro synergy was observed when paclitaxel and vinorelbine were added concurrently for 1 hour, often at relatively low concentrations. nih.gov

The sequence of administration can be important for synergy. karger.com While concurrent administration or vinorelbine followed by paclitaxel showed synergy in some in vitro models, antagonism was noted in one cell line when both agents were applied simultaneously or when the sequence was reversed after a 48-hour exposure. capes.gov.br

Gemcitabine (B846) Combinations (Preclinical Data)

Preclinical studies have explored the combination of vinorelbine and gemcitabine, a nucleoside analog. wikipedia.org Using the mouse Lewis lung carcinoma model, studies employing growth delay and isobologram analysis demonstrated that gemcitabine in combination with vinorelbine produced additive activity with little increased toxicity over a wide range of doses. nih.gov However, antagonism was observed at the highest dose level studied in this model. nih.gov

In vitro studies in NSCLC cell lines investigating different sequences of gemcitabine and vinorelbine administration showed moderate synergism in one cell line (A549) when gemcitabine preceded vinorelbine, but antagonism in two other cell lines (H838 and H1355). iiarjournals.org Treatment with vinorelbine followed by gemcitabine resulted in antagonism in all cell lines tested in this specific in vitro study. iiarjournals.org

Combinations of vinorelbine/gemcitabine have shown a trend towards synergy in anaplastic thyroid carcinoma cell lines, although these results did not reach statistical significance in one study. nih.gov

Carboplatin (B1684641) Combinations (Preclinical Studies)

Preclinical studies have also investigated the combination of vinorelbine with carboplatin, another platinum-based antineoplastic agent. wikipedia.org Recent preclinical studies aimed to evaluate the combination of pirfenidone (B1678446) with vinorelbine plus carboplatin in NSCLC. nih.gov These studies revealed that pirfenidone increased the sensitivity of three NSCLC cell lines to the combined treatment of vinorelbine plus carboplatin. nih.gov The triplet combination (pirfenidone, vinorelbine, and carboplatin) significantly reduced the growth and proliferation of A-549 xenografts in nude mice. nih.gov

Preclinical models have demonstrated synergism for the combination of carboplatin and gemcitabine. g-f-p-c.org While vinorelbine and carboplatin are used in combination clinically, specific detailed preclinical data focusing solely on the synergy of this compound and carboplatin as a doublet in various models was not extensively detailed in the provided search results beyond the context of triplet combinations or clinical trials. nih.govmedicaljournalssweden.se

Combination with Targeted Therapies (Preclinical)

Preclinical research into combining vinorelbine with targeted therapies is an area of ongoing investigation. The provided search results primarily focused on combinations with traditional chemotherapeutic agents. However, one search result mentioned a phase I study combining veliparib (B1684213) (a PARP inhibitor, a type of targeted therapy) with cisplatin and vinorelbine in advanced triple-negative breast cancer, noting that cisplatin has shown synergy with veliparib in breast cancer xenograft models and that vinorelbine was sensitive in BRCA1-deficient cells which were resistant to taxanes. escholarship.org This suggests preclinical rationale for exploring vinorelbine in combination with targeted agents like PARP inhibitors, particularly in specific genetic contexts, although detailed preclinical synergy data for vinorelbine specifically with targeted therapies beyond this context was not found in the provided snippets.

Sorafenib Combinations (Synergistic Interaction in Preclinical Models)

Table 1: Response Rates in HCC PDX Models

Treatment GroupResponse Rate (%)
VehicleNot applicable
Sorafenib Monotherapy31.8
Vinorelbine Monotherapy9.1
Sora/Vino Combination86.4

Combination with Physical Modalities (Preclinical)

The combination of this compound with physical modalities has been explored in preclinical settings to enhance its cytotoxic effects and improve therapeutic outcomes.

Radiotherapy (RT) and Temozolomide (B1682018) (TMZ) Combinations

Preclinical research has investigated the potential of combining vinorelbine with radiotherapy and temozolomide, particularly in the context of brain metastases. While clinical trials have explored this combination thno.orgnih.gov, preclinical studies provide the foundational data for such approaches. One preclinical study in a mouse model of breast cancer brain metastases observed longer survival in mice treated with a combination that included vinorelbine and radiation, alongside a third agent (iBET-762), compared to radiation alone or vinorelbine in combination with radiation oup.com. The rationale for combining vinorelbine with temozolomide in brain metastases is partly based on vinorelbine being a lipophilic agent, suggesting potential to cross the blood-brain barrier, aiming to improve the efficacy of temozolomide nih.gov.

Electroporation (EP) Enhanced Cytotoxicity

Electroporation (EP), a technique that uses electric pulses to increase cell membrane permeability, has been investigated for its ability to enhance the cytotoxicity of vinorelbine in preclinical models. A study on a multidrug-resistant small cell lung cancer cell line (H69AR) examined the cytotoxic effects of vinorelbine (referred to as NAV) when combined with EP iiarjournals.orgiiarjournals.org. The study found that combining vinorelbine with EP revealed increased anticancer activity compared to vinorelbine alone iiarjournals.org. Lower doses of vinorelbine delivered by EP were as effective as higher doses of the drug without EP iiarjournals.org. The electrochemotherapeutic protocols, including vinorelbine with EP, increased the number of apoptotic cells and enhanced the immunoreactivity of PARP-6 iiarjournals.org. The results indicated higher sensitivity of H69AR cells to vinorelbine supported by EP iiarjournals.org.

Table 2: Effect of EP on Vinorelbine Cytotoxicity in H69AR Cells

Treatment GroupEffect on Cell ViabilityApoptosis InductionPARP-6 Immunoreactivity
Vinorelbine AloneDose-dependent decreaseSlight inductionBaseline
EP AloneNo significant effectInduction observedElevated
Vinorelbine with EPIncreased decreaseEnhanced inductionEnhanced

Photothermal Therapy (using Nanoparticle Systems)

Preclinical research has explored the integration of this compound with photothermal therapy (PTT) through the use of nanoparticle systems. One approach involved the development of vinorelbine-loaded polydopamine-coated iron oxide nanoparticles designed for combined chemotherapy and photothermal therapy nih.govnih.gov. These multifunctional nanoparticles were synthesized and characterized, and their in vitro drug release properties under different pH conditions (pH 5.5 and 7.4) and photothermal activity under 808 nm near-infrared (NIR) laser irradiation were investigated nih.govnih.gov. This preclinical work demonstrates the feasibility of using nanoparticle systems to deliver vinorelbine and provide a photothermal effect on a single platform.

Combination with Immunostimulant Cytokines (Mechanistic Basis)

The combination of this compound with immunostimulant cytokines has shown encouraging results in preclinical settings, particularly in highly antigenic tumors such as melanoma and renal cell carcinoma researchgate.netresearchgate.net. While the precise mechanisms are under investigation, evidence suggests that vinorelbine's anti-tumor actions may involve the induction of inflammation and activation of the innate immune response, potentially mediated through Toll-Like Receptor-4 (TLR4) researchgate.net. Chemotherapy, including combinations involving vinorelbine, can potentially reinforce anti-tumor immune responses. For instance, a combination of cisplatin and vinorelbine in preclinical models of NSCLC has been shown to make tumor cells more responsive to cytotoxic T lymphocyte (CTL) attacks, partly associated with MHC class I upregulation, and to increase the ratio of effector CD4+ to regulatory T cells (Tregs) nih.gov. These findings suggest a mechanistic basis for the observed synergy with immunostimulant approaches, involving both direct effects on tumor cells and modulation of the tumor microenvironment to enhance anti-tumor immunity.

Analytical Methods for Vinorelbine Research

Chromatographic Techniques

Chromatographic methods are widely employed for the separation, identification, and quantification of vinorelbine (B1196246) base and its related substances. These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Synthesis Monitoring, Quantification, and Pharmaceutical Formulation Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of vinorelbine base due to its sensitivity, specificity, and quantitative capabilities. HPLC is used to monitor the progress of vinorelbine synthesis, ensuring the desired product is formed and identifying any impurities or by-products. oup.comoup.comnih.gov It is also extensively used for the quantification of vinorelbine in various samples, including research-grade material, biological fluids, and pharmaceutical formulations. oup.comresearchgate.netliposomes.caresearchgate.net

For monitoring vinorelbine synthesis, HPLC methods have been developed using specific mobile phases to separate vinblastine (B1199706) sulfate (B86663) (VBS), anhydrovinblastine (B1203243) (AHVB), and vinorelbine (VB). One such method utilizes a mobile phase composed of methyl alcohol, acetonitrile, diethyl amine, and high purity water (420:252:3:225; v/v/v/v), adjusted to pH 6.5 with orthophosphoric acid. oup.comoup.comnih.gov This method allows for the effective determination and quantification of intermediates and the final product. oup.comoup.com The calibration curve for vinorelbine using this HPLC method showed good linearity in the mass concentration ranges of 0.0100–0.0500 mg/mL (r = 0.9956) and 0.00600–0.0100 mg/mL (r = 0.9978), with a limit of detection of 0.200 µg/mL. oup.comoup.comnih.gov

HPLC is also vital for the analysis of vinorelbine in pharmaceutical formulations. researchgate.netresearchgate.net Reversed-phase HPLC methods are commonly employed for the estimation of vinorelbine in dosage forms. researchgate.netresearchgate.net These methods often utilize C18 columns and mobile phases consisting of mixtures of organic solvents (such as methanol (B129727) or acetonitrile) and aqueous buffers. researchgate.netresearchgate.net For instance, an RP-HPLC method for vinorelbine estimation in pharmaceutical dosage forms used an Inertsil ODS C18 column with a mobile phase of acetate (B1210297) buffer (pH 5.9) and methanol (85:15, v/v), detected at 235 nm. researchgate.net Another application involves the analysis of vinorelbine in liposomal formulations, where HPLC is used to determine plasma concentrations and assess drug retention and decomposition. liposomes.ca A gradient method starting at 30% methanol and increasing to 65% methanol, with detection at 267 nm, has been used for vinorelbine detection in plasma samples after protein precipitation. liposomes.ca

HPLC methods have also been developed for the determination of vinorelbine within tumor cells, which is useful for studying cellular pharmacokinetics. nih.gov An early method for this purpose used a reversed-phase system with two Novapak C18 columns and a mobile phase of acetonitrile-phosphate buffer (pH 2.7, 60:40, v/v), employing fluorescence detection with a limit of determination of 8 pmol injected. nih.gov

Data from HPLC studies for synthesis monitoring:

AnalyteMobile Phase CompositionpHDetection Wavelength (nm)Linearity Range (mg/mL)LOD (µg/mL)
Vinorelbine (VB)Methyl alcohol, acetonitrile, diethyl amine, water (420:252:3:225)6.52670.0100–0.0500, 0.00600–0.01000.200
VBS, AHVB, VBMethyl alcohol, acetonitrile, diethyl amine, water (420:252:3:225)6.5267N/AN/A

Data from HPLC studies for pharmaceutical formulation analysis:

Formulation TypeColumn TypeMobile Phase CompositionDetection Wavelength (nm)
Dosage FormsInertsil ODS C18Acetate buffer (pH 5.9), methanol (85:15)235
LiposomalNot specified C18Gradient: 30% to 65% methanol267

Thin-Layer Chromatography (TLC) for Synthesis Intermediates

Thin-Layer Chromatography (TLC) is a simple and rapid technique used in the research of vinorelbine, particularly for monitoring the progress of its chemical synthesis and detecting intermediates and by-products. oup.comoup.comnih.govresearchgate.netjrespharm.com TLC, often used in combination with HPLC, provides a quick visual assessment of the reaction mixture. oup.comoup.comnih.govresearchgate.netjrespharm.com

Specific TLC developers have been identified for separating vinblastine sulfate (VBS), anhydrovinblastine (AHVB), and vinorelbine (VB) during synthesis monitoring. A developer consisting of petroleum ether, chloroform, acetone, and diethyl amine (23.5:12:2:2.5, v/v/v/v) has been shown to specifically separate these compounds. oup.comoup.comnih.gov TLC is considered a convenient method for the detection and even semi-quantitative estimation of precursors, intermediates, by-products, and the final product during vinorelbine synthesis due to its simplicity, speed, and low cost. oup.com

Liquid Chromatography-Mass Spectrometry (LC/MS-MS) for Concentration Determination

Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS) is a highly sensitive and selective technique used for the determination and quantification of vinorelbine, particularly in complex biological matrices such as plasma or whole blood. pillbuys.comresearchgate.netfrontiersin.orgnih.govresearchgate.net Its high sensitivity makes it suitable for pharmacokinetic studies where low concentrations of the drug need to be measured. pillbuys.comresearchgate.netfrontiersin.orgnih.gov

LC-MS/MS methods have been developed for the rapid and sensitive quantification of vinorelbine in rat plasma and human whole blood. pillbuys.comresearchgate.netnih.gov These methods often involve simple sample preparation procedures like protein precipitation. pillbuys.comresearchgate.net For instance, an LC-ESI-MS method for vinorelbine in rat plasma used a protein precipitation procedure with a short chromatographic run time of 4 minutes on an Inertsil ODS-3 C18 column. pillbuys.com Selected ion monitoring (SIM) was used, with ions [M + H]+ at m/z 779 for vinorelbine and m/z 811 for vinblastine (used as an internal standard). pillbuys.com This method showed linearity over a concentration range of 1–1000 ng/mL with a lower limit of quantification (LLOQ) of 1 ng/mL. pillbuys.com

Another LC-MS/MS method for quantifying vinorelbine and its metabolite 4-O-deacetylvinorelbine in human whole blood utilized protein precipitation and separation on an Onyx monolith C18 column. researchgate.netnih.gov Quantification was performed by positive electrospray ionization and multiple reaction monitoring mode. researchgate.netnih.gov This method achieved an LLOQ of 0.05 ng/mL for both vinorelbine and its metabolite, with linearity up to 25 ng/mL. researchgate.netnih.gov LC-MS/MS has been successfully applied in pharmacokinetic studies to determine vinorelbine concentrations in patients. frontiersin.org A validated LC/MS-MS procedure was used to determine vinorelbine concentration in plasma samples from patients with advanced non-small cell lung cancer, with an assay validated in the range of 0.36–1,450.38 ng/ml. frontiersin.org

Data from LC-MS/MS studies for concentration determination:

MatrixMethod TypeSample PreparationColumn TypeDetection ModeVinorelbine Ion (m/z)Linearity Range (ng/mL)LLOQ (ng/mL)
Rat PlasmaLC-ESI-MSProtein precipitationInertsil ODS-3 C18Selected Ion Monitoring7791–10001
Human BloodLC-MS/MSProtein precipitationOnyx monolith C18Multiple Reaction MonitoringNot specifiedUp to 250.05
Human PlasmaLC/MS-MSNot specifiedNot specifiedNot specifiedNot specified0.36–1450.380.36

Spectroscopic Methods

Spectroscopic methods provide valuable information about the presence and concentration of this compound based on its interaction with electromagnetic radiation.

UV-Vis Spectrophotometry for Drug Loading Content

UV-Vis spectrophotometry is a straightforward technique used to determine the concentration of this compound, particularly in the context of drug loading into delivery systems like nanoparticles or liposomes. nih.govijper.orgresearchgate.netnih.govresearchgate.net Vinorelbine exhibits absorbance in the UV-Vis range, allowing for its quantification by measuring the absorbance of a solution at a specific wavelength. nih.govijper.orgresearchgate.netresearchgate.net

Studies investigating vinorelbine-loaded nanoparticles have utilized UV-Vis spectrophotometry to measure the drug loading content and entrapment efficiency. nih.govresearchgate.net For example, in the development of vinorelbine-loaded magnetic nanoparticles, UV-Vis spectrophotometry was used to measure the amount of vinorelbine in wash supernatants to determine the loading content. nih.govresearchgate.net Calibration curves are generated by measuring the absorbance of vinorelbine solutions at known concentrations. nih.govijper.orgresearchgate.netresearchgate.net A common wavelength for measuring vinorelbine absorbance is around 267 nm or 268 nm. nih.govijper.orgresearchgate.netresearchgate.net This method is also applied in in vitro drug release studies to quantify the amount of vinorelbine released from delivery systems over time. ijper.orgresearchgate.netnih.gov

Data from UV-Vis Spectrophotometry studies:

ApplicationWavelength (nm)Concentration Range (µg/mL) for Calibration
Drug Loading Content2680, 20, 40, 60, 80, 100, 200, 400
Drug Loading Content2671 to 9
In vitro Drug Release267Not specified
In vitro Drug ReleaseNot specified10 to 100 (for other drugs, principle applies)

Cellular and Molecular Assays

Cellular and molecular assays are essential for understanding the biological effects of this compound at the cellular and molecular levels. These assays provide insights into its mechanisms of action, effects on cell viability, proliferation, cell cycle, apoptosis, and gene and protein expression. nih.govresearchgate.netmdpi.comspandidos-publications.commedrxiv.org

Various cellular assays are employed in vinorelbine research. Cell viability and proliferation assays, such as the XTT assay, are used to determine the cytotoxic efficacy of vinorelbine on cancer cells and to calculate half-maximal inhibitory concentrations (IC50 values). mdpi.comspandidos-publications.com For example, the IC50 of vinorelbine on A549 non-small cell lung cancer cells was determined to be 50.13 μM using an XTT assay. mdpi.com MTT assays have also been used to examine the sensitivity of breast cancer cell lines to vinorelbine and to evaluate resistance. spandidos-publications.com

Cell cycle arrest and apoptosis induction are key mechanisms of vinorelbine. Flow cytometry is a common technique used to assess cell cycle distribution and detect apoptosis using assays like Annexin V/PI staining. nih.govresearchgate.netspandidos-publications.com These assays can demonstrate the ability of vinorelbine to induce cell cycle arrest (e.g., at the G2/M phase) and trigger apoptotic pathways. spandidos-publications.com

Molecular assays are used to investigate the impact of vinorelbine on gene and protein expression. Techniques such as quantitative reverse transcriptase-PCR (qRT-PCR) are used to measure gene expression levels, while immunoblotting (Western blotting) is used to assess protein expression. nih.govresearchgate.netmdpi.com Enzyme-linked immunosorbent assay (ELISA) can be used to measure levels of secreted proteins. nih.govresearchgate.net These methods help researchers understand how vinorelbine affects signaling pathways, the expression of genes related to angiogenesis, and other molecular processes within cells. nih.govresearchgate.netmdpi.commedrxiv.org For instance, studies have investigated the effects of vinorelbine on the expression of angiogenesis-modulating genes like interleukin-8 and cyclooxygenase-2 in endothelial cells. nih.govresearchgate.net Transcriptional profiling using RNA-sequencing has also been employed to study the molecular perturbations induced by vinorelbine in cancer cell lines. medrxiv.org

Data from Cellular and Molecular Assays:

Assay TypePurposeExample Findings
Cell Viability (XTT)Determine cytotoxicity, calculate IC50IC50 of vinorelbine on A549 cells was 50.13 μM. mdpi.com
Cell Viability (MTT)Determine sensitivity, evaluate resistanceVinorelbine-resistant cell lines showed significantly higher IC50 values. spandidos-publications.com
Flow Cytometry (Cell Cycle)Assess cell cycle distributionVinorelbine can induce cell cycle arrest. spandidos-publications.com
Flow Cytometry (Apoptosis)Detect apoptosis (e.g., Annexin V/PI staining)Vinorelbine can induce apoptosis. spandidos-publications.com
qRT-PCRMeasure gene expression levelsUsed to quantify expression of angiogenesis-modulating genes. nih.govresearchgate.netmdpi.com
ImmunoblottingAssess protein expressionUsed to investigate protein levels and pathway activation (e.g., NF-κB). nih.govresearchgate.net
ELISAMeasure secreted protein levelsUsed to measure levels of proteins secreted into cell medium. nih.govresearchgate.net
RNA-SequencingTranscriptional profilingRevealed downregulation of certain pathways in treated cells. medrxiv.org

MTT Assay for Cell Viability and Sensitivity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method commonly used to measure cell viability and proliferation, as well as assess the cytotoxicity of compounds like Vinorelbine. It is based on the reduction of the yellow tetrazolium dye MTT by metabolically active cells into purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

In Vinorelbine research, the MTT assay is frequently used to determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines. Studies have utilized the MTT assay to demonstrate the dose-dependent cytotoxic effect of Vinorelbine on cell lines such as human lung cancer A549 cells and non-small cell lung cancer (NSCLC) cell lines like H1975, H838, HCC827, H460, Calu-6, and H1792. medchemexpress.comresearchgate.netnih.gov For instance, one study reported IC50 values for Vinorelbine at 48 hours in A549, Calu-6, and H1792 cells as 27.40 nM, 10.01 nM, and 5.639 nM, respectively, indicating varying sensitivities among different NSCLC cell lines. nih.gov Another study on human osteosarcoma cells showed a dose-dependent inhibition of growth by Vinorelbine, with IC50 values of 0.4 ± 0.2 nM after 72 hours of treatment in the MG-63 cell line. researchgate.net

The MTT assay can also be used to evaluate the effect of Vinorelbine in combination with other treatments. For example, it has been used to assess the increased anticancer activity when Vinorelbine is combined with electroporation in multidrug-resistant small cell lung cancer cells. iiarjournals.orgcancerindex.org

Here is an example of how IC50 data from MTT assays might be presented:

Cell LineVinorelbine Concentration (nM)Incubation Time (h)IC50 (nM)Source
A549Various4827.40 nih.gov
Calu-6Various4810.01 nih.gov
H1792Various485.639 nih.gov
H1975Various4833.74 researchgate.net
H838Various4860.79 researchgate.net
A549Various4866.52* researchgate.net
MG-63Various720.4 ± 0.2 researchgate.net

*Note: IC50 values from researchgate.net are presented in μg/mL in the source. Conversion to nM requires the molecular weight of this compound (778.947 g/mol ), resulting in approximate values: 33.74 μg/mL ≈ 43.3 nM, 60.79 μg/mL ≈ 78.0 nM, 66.52 μg/mL ≈ 85.4 nM. The table uses the values as cited in the source for consistency with the citation, but researchers should be aware of the units used.

Flow Cytometry for Apoptosis Rates and Cellular Content

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In Vinorelbine research, it is extensively used to assess cell cycle distribution, quantify apoptosis, and evaluate changes in cellular content.

Vinorelbine is known to exert its effects by interfering with microtubule assembly, leading to mitotic arrest and subsequent apoptosis. nih.govnih.gov Flow cytometry with propidium (B1200493) iodide (PI) staining is a standard method to analyze cell cycle arrest induced by Vinorelbine by measuring DNA content. Studies have shown that Vinorelbine can cause G2/M phase arrest in various cancer cell lines. tandfonline.comnih.gov

Apoptosis induction by Vinorelbine is frequently quantified using flow cytometry, often in conjunction with Annexin V-FITC and PI staining. Annexin V binds to phosphatidylserine, which is translocated to the outer membrane during early apoptosis, while PI stains DNA in cells with compromised membranes (late apoptotic or necrotic cells). This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations. tandfonline.com Research has demonstrated that Vinorelbine increases the rate of apoptotic cells in a dose- and time-dependent manner in cell lines such as HL-60 acute promyelocytic leukemia cells and 4T1 breast cancer cells. tandfonline.comlongdom.org For example, in HL-60 cells, the rate of apoptosis increased from 14% at 24 hours to 61% at 72 hours following Vinorelbine treatment. longdom.org

Flow cytometry can also be used to assess changes in mitochondrial membrane potential, often using dyes like Rhodamine 123 (Rh-123), although this specific application with Rh-123 and Vinorelbine was not prominently detailed in the provided search results. However, related flow cytometry techniques using dyes like JC-1 have been used to analyze mitochondrial membrane depolarization induced by vinca (B1221190) alkaloids. researchgate.net

Here is a summary of flow cytometry findings related to apoptosis induction by Vinorelbine:

Cell LineTreatmentIncubation Time (h)Apoptosis Rate (%)NotesSource
HL-60Vinorelbine2414Compared to 5% in control group. longdom.org
HL-60Vinorelbine7261Compared to 4% in control group. longdom.org
4T110 nM Free Vinorelbine4811.79 ± 0.52Compared to 20.57 ± 0.21% with M-Vino. tandfonline.com
A549TRAIL + Vinorelbine24IncreasedCombination showed higher rates. spandidos-publications.com

Western Blot for Protein Expression Profiling

Western blotting is a widely used technique for detecting specific proteins in a sample of tissue homogenate or extract and providing information on their relative abundance. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

In the context of Vinorelbine research, Western blotting is employed to investigate how the compound affects the expression levels of proteins involved in various cellular processes, including apoptosis, cell cycle regulation, and drug resistance. Studies have used Western blotting to show that Vinorelbine can alter the expression of proteins such as Bcl-2, Bax, caspase-3, p53, cyclin D1, MRP1, and GST-π. researchgate.netlongdom.orgsemanticscholar.orgnih.govmdpi.com

For instance, research on HL-60 cells demonstrated that Vinorelbine increased the rate of apoptotic cells via decreasing Bcl-2 levels and increasing caspase-3 activation, as determined by immunocytochemistry and flow cytometry, supported by Western blot analysis. longdom.org Another study in human lung cancer A549/DDP cells showed that Vinorelbine could decrease the expression of the multidrug resistance-related proteins MRP1 and GST-π. semanticscholar.org Western blotting has also been used to examine the effect of Vinorelbine on cell cycle-related proteins and their phosphorylation. tandfonline.com More recent studies have utilized Western blotting to assess the impact of Vinorelbine on proteins like EGFR, phosphorylated EGFR (p-EGFR), STAT3, and p-STAT3 in NSCLC cells, sometimes in co-culture with macrophages. nih.govmdpi.com Western blotting has also been used to investigate the effect of Vinorelbine on tubulin acetylation, a marker of microtubule stabilization. mdpi.com

Real-time Polymerase Chain Reaction (PCR) for mRNA Expression

Real-time PCR (RT-PCR or qRT-PCR) is a sensitive technique used to quantify the amount of specific messenger RNA (mRNA) present in a sample, providing insights into gene expression levels. It involves converting mRNA to complementary DNA (cDNA) and then amplifying the cDNA using PCR while simultaneously measuring the amount of PCR product in real-time.

Researchers utilize real-time PCR in Vinorelbine studies to determine how the compound influences the transcriptional activity of specific genes. This can help elucidate the molecular pathways affected by Vinorelbine. For example, real-time PCR has been used to detect the expression of mRNA of multidrug resistance-related genes like MRP1 and GST-π in human lung cancer cells treated with Vinorelbine, showing a significant reduction in their mRNA levels. semanticscholar.org Another study employed quantitative real-time PCR to demonstrate that low concentrations of Vinorelbine could significantly decrease the mRNA expression of vascular endothelial growth factor (VEGF) in 3LL cells. iiarjournals.org

More recent research has applied qRT-PCR to investigate the impact of Vinorelbine on the expression of EGFR and a panel of long non-coding RNAs (lncRNAs) in NSCLC cell lines, revealing cell line-dependent alterations in gene expression. nih.govmdpi.com

Summary of mRNA expression changes observed with Vinorelbine treatment:

GeneCell LineVinorelbine ConcentrationIncubation Time (h)Observed Effect on mRNA ExpressionSource
MRP1A549/DDP1 μM24Decreased (28.1% of control) semanticscholar.org
MRP1A549/DDP5 μM24Decreased (11.3% of control) semanticscholar.org
GST-πA549/DDP1 μM24Decreased (44.7% of control) semanticscholar.org
GST-πA549/DDP5 μM24Decreased (17.1% of control) semanticscholar.org
VEGF3LL1 nM24Significant decrease iiarjournals.org
VEGF3LL2.5 nM24Significant decrease iiarjournals.org
EGFRA549IC50 dose48Downregulated nih.gov
EGFRH1792IC50 dose48Upregulated nih.gov
GAS5A549, Calu-6IC50 dose48Decreased nih.gov
GAS5H1792IC50 dose48Higher expression nih.gov
MALAT1H1792IC50 dose48Significantly higher expression nih.gov
CCAT2A549IC50 dose48Higher expression levels nih.gov

Reporter Gene Systems for Transcriptional Activity Analysis

Reporter gene systems are experimental tools used to study gene expression and transcriptional regulation. They involve coupling a regulatory DNA sequence (such as a promoter or enhancer) to a reporter gene whose product is easily detectable (e.g., luciferase, green fluorescent protein). Changes in the expression of the reporter gene indicate changes in the activity of the regulatory sequence. atcc.orgnih.govpsu.edu

While the provided search results did not extensively detail the use of reporter gene systems specifically with this compound across various research areas, one study utilized a luciferase reporter system to investigate the effect of Vinorelbine on the transcriptional activity of the β3-tubulin gene promoter. iiarjournals.org This research demonstrated that Vinorelbine induced β3-tubulin gene expression through an AP-1 site in MCF-7 cells, highlighting the utility of reporter gene systems in dissecting the molecular mechanisms by which Vinorelbine affects gene transcription. iiarjournals.org

TUNEL Staining for Apoptosis Detection

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is a common technique used to detect DNA fragmentation, a hallmark of the later stages of apoptosis. The assay works by enzymatically labeling the free 3'-OH termini of fragmented DNA with modified nucleotides, which can then be detected directly or indirectly. merckmillipore.comthermofisher.comnih.gov

TUNEL staining is employed in Vinorelbine research to visualize and quantify apoptotic cells in situ, both in cell cultures and tissue samples. Studies have used TUNEL assays to confirm the induction of apoptosis by Vinorelbine. researchgate.netashpublications.org For instance, research investigating the effects of an antimicrotubule agent, EM011, on drug-resistant T-lymphoid tumors, used a flow cytometry-based TUNEL assay to show that a high percentage of cells were TUNEL-positive after treatment, indicating apoptosis. ashpublications.org While this specific study focused on EM011, it illustrates the application of TUNEL in assessing apoptosis induced by microtubule-targeting agents, a class that includes Vinorelbine. Another study on the combination of TRAIL and Vinorelbine in NSCLC showed that the combination induced more severe apoptosis in tumor tissue, assessed partly by TUNEL assay. researchgate.net

It is important to note that while TUNEL staining is a valuable tool for detecting DNA fragmentation associated with apoptosis, it can also detect DNA breaks occurring in other contexts, and caution should be exercised in interpreting TUNEL results solely as a measure of irreversible apoptotic cell death. nih.gov

Comet Assay for DNA Damage Assessment

The comet assay, also known as single-cell gel electrophoresis, is a sensitive technique used to detect and quantify DNA damage, such as single-strand breaks, double-strand breaks, and alkali-labile sites, in individual cells. Cells embedded in a low-melting-point agarose (B213101) gel are lysed, and their DNA is unwound under alkaline conditions. Electrophoresis is then performed, causing fragmented DNA to migrate away from the nucleus, forming a "tail" that resembles a comet. The size and intensity of the tail are indicative of the amount of DNA damage. re-place.bemdpi.com

In Vinorelbine research, the comet assay can be used to assess the genotoxic potential of the compound and to investigate whether it induces DNA damage. Studies have utilized the comet assay to evaluate DNA damage induced by vinca alkaloids, including Vinorelbine, in various cell types. iiarjournals.orgcancerindex.orgresearchgate.net For example, the neutral comet assay has been used to detect apoptotic cells by assessing DNA fragmentation in multidrug-resistant small cell lung cancer cells treated with Vinorelbine and electroporation. iiarjournals.orgcancerindex.org While some studies on vinca alkaloids focus on oxidative DNA damage detected using modified comet assays researchgate.net, the standard alkaline comet assay is broadly applicable for detecting various types of DNA breaks induced by agents like Vinorelbine.

The comet assay can also be employed to study DNA repair kinetics following Vinorelbine treatment. Research has suggested that a possible mechanism of Vinorelbine-induced radiosensitization may be associated with impairment of DNA repair following radiation-induced DNA damage, which could be investigated using techniques like the alkaline filter elution assay or potentially the comet assay to assess repair over time. nih.gov

Immunofluorescence for Protein Localization (e.g., PARP-6)

Immunofluorescence is a valuable technique for visualizing the localization and expression levels of specific proteins within cells. In the context of Vinorelbine research, this method has been employed to study the effects of Vinorelbine, sometimes in combination with other treatments like electroporation, on cellular processes such as apoptosis.

One protein of interest in such studies is PARP-6 (poly(ADP-ribose) polymerase family member 6), which is considered a marker of apoptosis promotion and inhibition of cell proliferation. Immunofluorescence staining has been used to evaluate the expression and localization of PARP-6 in cancer cells treated with Vinorelbine. For instance, a study investigating electrochemotherapy against multidrug-resistant small cell lung cancer cells (H69AR) utilized immunofluorescence to assess PARP-6 expression after treatment with Vinorelbine (referred to as NAV) alone or in combination with electroporation iiarjournals.orgiiarjournals.orgcancerindex.orgnih.gov.

Research findings indicate that immunofluorescence can demonstrate increased immunoreactivity of PARP-6 in cells treated with Vinorelbine, particularly when combined with electroporation, compared to control untreated cells or cells treated with Vinorelbine alone iiarjournals.orgiiarjournals.org. Confocal microscopy is often used to visualize the immunofluorescence staining, allowing for the detection of PARP-6 positivity, which has been observed predominantly in the cell cytoplasm in some studies iiarjournals.org.

Beyond PARP-6, immunofluorescence has also been used in Vinorelbine research to examine the impact of the compound on cellular structures like microtubules. For example, immunofluorescence has shown that Vinorelbine treatment can rapidly disrupt filamentous tubulin networks and alter the organization of acetylated and detyrosinated microtubules researchgate.net. This highlights the utility of immunofluorescence in visualizing the direct cellular targets of Vinorelbine, a microtubule-depolymerizing agent researchgate.net.

Immunofluorescence staining has also been applied to identify biomarker expression in circulating tumor cells (CTCs) from patients and to evaluate Vinorelbine-induced apoptosis in these cells based on the detection of specific markers researchgate.net.

Vibrating Sample Magnetometry for Nanoparticle Characterization

Vibrating Sample Magnetometry (VSM) is a technique used to measure the magnetic properties of materials. In Vinorelbine research, VSM is particularly relevant in the development and characterization of magnetic nanoparticles designed for drug delivery systems. When Vinorelbine is loaded onto magnetic nanoparticles, VSM is used to confirm and quantify the magnetic behavior of these composite nanoparticles.

Studies developing Vinorelbine-loaded magnetic nanoparticles, such as those based on polydopamine-coated iron oxide (Fe₃O₄) nanoparticles, utilize VSM to determine their magnetic properties researchgate.netnih.govbeilstein-journals.orgnih.govglobalauthorid.comyildiz.edu.tr. The saturation magnetization (Ms) value obtained from VSM measurements is a key parameter that indicates the maximum magnetization a material can achieve in a strong magnetic field. For Vinorelbine-loaded magnetic nanoparticles, a measurable saturation magnetization value confirms their magnetic nature, which is essential for potential applications like targeted drug delivery guided by external magnetic fields researchgate.netnih.govbeilstein-journals.orgnih.govglobalauthorid.comyildiz.edu.tr.

For example, in one study, Vinorelbine-loaded polydopamine-coated iron oxide nanoparticles exhibited a saturation magnetization value of 60.40 emu/g as measured by VSM at 298 K, demonstrating their magnetization researchgate.netnih.govbeilstein-journals.orgnih.govglobalauthorid.comyildiz.edu.tr. VSM is also used to determine other magnetic parameters like coercivity (Hc) and residual magnetization (Mr), which provide further insights into the magnetic behavior of the nanoparticles nih.gov. These magnetic properties are influenced by factors such as the crystal structure, dimensions, morphology, and density of crystal defects of the nanoparticles nih.gov.

The data obtained from VSM is crucial for characterizing the magnetic response of these nanoparticle systems, which are being explored for combining chemotherapy with other therapeutic modalities like photothermal therapy researchgate.netnih.govbeilstein-journals.orgnih.gov.

Here is an example of how VSM data might be presented:

Nanoparticle CompositionSaturation Magnetization (emu/g)Coercivity (Oe)Residual Magnetization (emu/g)
Fe₃O₄ NPs67.7263.374.39
VNB/PDA/Fe₃O₄ NPs (example)60.40--

Advanced Research Perspectives

In Silico Modeling and Molecular Docking Applications

In silico modeling and molecular docking play a crucial role in understanding the interactions of vinorelbine (B1196246) base with its biological targets at a molecular level. These computational techniques provide insights into binding modes, affinities, and the impact of structural variations.

Tubulin Interaction Modeling and Binding Energy Calculations

Vinorelbine exerts its antimitotic effect primarily by binding to tubulin, thereby disrupting microtubule assembly and function fishersci.caguidetopharmacology.org. Molecular docking and dynamics simulations are extensively used to model the interaction between vinorelbine and tubulin heterodimers (α,β-tubulin) mims.comnih.govhznu.edu.cnemdocs.netciteab.comuni.lu. These studies aim to determine the most favorable binding sites and predict binding affinities.

Studies have investigated the binding of vinorelbine to the vinca (B1221190) alkaloid binding site on tubulin, which is located at the interface between α- and β-tubulin subunits mims.comhznu.edu.cnemdocs.net. Molecular docking simulations can predict the orientation and interactions of vinorelbine within this binding pocket. Binding energy calculations, often performed using methods like Molecular Mechanics/Generalized Born Surface Area (MMGBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA), provide quantitative estimates of the interaction strength uni.lu.

Research findings from in silico modeling have identified key residues in tubulin that are involved in interactions with vinorelbine. For example, studies on related vinca alkaloids and tubulin interactions have highlighted the importance of specific residues in both α- and β-tubulin subunits for binding emdocs.net. These computational approaches help to elucidate the structural basis for the inhibitory effect of vinorelbine on tubulin polymerization.

An example of binding energy calculations from a study on vindoline (B23647) dimers interacting with α,β-tubulin (a related area of research) shows the application of these methods hznu.edu.cnemdocs.net. While this specific data is for vindoline dimers, it illustrates the type of quantitative data obtained from such studies on vinca alkaloid-tubulin interactions.

Interaction TypeBinding Energy (kJ/mol)
Docking Energy (DVB with α,β-tubulin)-124.7 hznu.edu.cnemdocs.net
Van der Waals Interaction-103.8 hznu.edu.cnemdocs.net
Electrostatic Interaction-20.8 hznu.edu.cnemdocs.net
Total Binding Energy (DVB with α,β-tubulin)-251.0 hznu.edu.cnemdocs.net
Dissociation Free Energy (α,β-tubulin with DVB)252.3 hznu.edu.cnemdocs.net
Dissociation Free Energy (pure β-tubulin)196.9 hznu.edu.cnemdocs.net

Note: Data presented is from a study on the interaction of vindoline dimers (DVB) with α,β-tubulin, illustrating the type of analysis conducted in tubulin interaction modeling for vinca alkaloids.

Cytochrome P450 Enzyme Interaction Studies (e.g., CYP2D6, CYP3A4)

The metabolism of vinorelbine base is primarily hepatic, with cytochrome P450 (CYP) enzymes playing a key role fishersci.cacdutcm.edu.cn. Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and interpatient variability in response. In silico methods, including molecular docking, are employed to study the interaction of vinorelbine with specific CYP isoforms, particularly CYP3A4 and CYP2D6 uni.lu.

Studies have identified CYP3A4 as the main enzyme involved in the hepatic metabolism of vinorelbine in humans cdutcm.edu.cn. While CYP2D6 has been investigated, its involvement in vinorelbine metabolism appears to be low cdutcm.edu.cn. In silico docking studies can model the binding of vinorelbine to the active sites of these enzymes, providing insights into the molecular determinants of substrate recognition and metabolism uni.lu.

Research has shown a correlation between vinorelbine metabolism and CYP3A4 activity cdutcm.edu.cn. Although vincristine (B1662923), another vinca alkaloid, is metabolized more efficiently by CYP3A5 than CYP3A4 in vitro, vinorelbine does not show this selective metabolism by CYP3A5.

Molecular docking studies on the interaction of vinorelbine with CYP2D6 and CYP3A4 have been conducted to understand the binding modes and potential for inhibition or metabolism uni.lu. These computational analyses complement in vitro studies and help to build a more comprehensive picture of vinorelbine's metabolic fate.

Emerging Therapeutic Combinations and Modalities (Preclinical Exploration)

Preclinical research continues to explore novel therapeutic combinations involving this compound to enhance efficacy, overcome resistance, or target specific cancer subtypes. These investigations provide the rationale for future clinical trials.

Examples of preclinical exploration include combinations with targeted therapies and other cytotoxic agents. For instance, studies have investigated the synergistic activity of vinorelbine with anti-HER2 agents like trastuzumab in preclinical models of breast cancer. Preclinical data suggested significant antitumor synergy between vinorelbine and trastuzumab, providing a basis for clinical investigation.

Combinations with other chemotherapy drugs, such as cisplatin (B142131) and gemcitabine (B846), have also been explored in preclinical settings for various cancer types. Preclinical studies have indicated possible synergistic activity of vinorelbine in combination with cisplatin and paclitaxel (B517696). The combination of vinorelbine and lenvatinib (B1674733) has shown synergistic antitumor activity in preclinical models of anaplastic thyroid cancer.

Emerging modalities, such as metronomic chemotherapy (frequent, low-dose administration), are also being investigated preclinically and clinically in combination with vinorelbine. Preclinical studies help to determine the optimal dosing schedules and combinations for these approaches.

Future Directions in this compound Research

Future research directions for this compound are focused on further optimizing its therapeutic potential and expanding its applications. This includes the continued development of novel analogs through rational drug design and SAR studies, aiming for improved potency, selectivity, and pharmacokinetic properties.

Further in silico modeling and experimental validation are needed to fully characterize the complex interactions of vinorelbine with tubulin and other cellular targets, as well as metabolic enzymes. Advanced computational techniques may help predict the efficacy and potential toxicity of new vinorelbine derivatives.

The exploration of novel combination therapies remains a key area of research, with preclinical studies investigating synergistic interactions with a growing array of targeted agents, immunotherapies, and other modalities. Identifying biomarkers that predict response to vinorelbine-based regimens is also a crucial future direction to enable personalized medicine approaches.

Q & A

Basic: What is the efficacy of vinorelbine monotherapy compared to combination regimens in advanced NSCLC?

Answer:
Vinorelbine monotherapy demonstrates moderate efficacy in advanced NSCLC, with objective response rates (ORRs) ranging from 14% to 16% in phase III trials . However, combination regimens, such as vinorelbine plus cisplatin (NVB-P), significantly improve ORRs (30% vs. 14% for monotherapy) and progression-free survival (PFS) (median 20 weeks vs. 10 weeks) . Despite these benefits, overall survival (OS) improvements are inconsistent, highlighting the need to balance efficacy with toxicity. Methodologically, researchers should prioritize endpoints like PFS and ORR in trials evaluating combinations, while ensuring rigorous toxicity monitoring .

Basic: How does vinorelbine’s toxicity profile influence its use in elderly NSCLC populations?

Answer:
Vinorelbine’s dose-limiting toxicity is granulocytopenia (grade 3/4 in 54% of patients), necessitating dose adjustments in elderly or frail populations . In phase III trials comparing vinorelbine to docetaxel, neutropenia rates were similar (69–83%), but vinorelbine was associated with fewer non-hematologic toxicities . Methodologically, researchers should incorporate geriatric assessments, dose-modification protocols (e.g., weekly 25 mg/m²), and prophylactic granulocyte colony-stimulating factor (G-CSF) to mitigate risks .

Advanced: How should trials evaluate vinorelbine in combination with targeted therapies for HER2-positive breast cancer?

Answer:
Trials should stratify patients by HER2 status and use adaptive designs to assess synergistic effects. In a randomized trial, adding trastuzumab to vinorelbine/docetaxel improved 3-year recurrence-free survival in HER2-positive subgroups (89% vs. 78%) . Key considerations include:

  • Power calculations : Ensure sufficient sample size for subgroup analyses.
  • Biomarker integration : Validate HER2 amplification via FISH or IHC.
  • Safety monitoring : Track cardiac toxicity (e.g., left ventricular ejection fraction) despite low incidence in prior studies .

Advanced: How to address discrepancies between PFS and OS in vinorelbine trials?

Answer:
Contradictory findings (e.g., improved PFS without OS benefit in docetaxel vs. vinorelbine trials) require multivariable Cox regression and sensitivity analyses to adjust for confounders like subsequent therapies . For example, in a phase III NSCLC trial, vinorelbine-cisplatin improved PFS but not OS, possibly due to crossover effects or salvage therapies . Researchers should pre-specify OS as a secondary endpoint with extended follow-up and utilize inverse probability weighting to account for treatment switches .

Advanced: What pharmacokinetic factors must be considered in cross-ethnic studies of vinorelbine?

Answer:
Population pharmacokinetic analyses show no significant ethnic differences in vinorelbine bioavailability (40% oral) or clearance between Asian and European populations . Key methodological steps include:

  • Dose normalization : Adjust for body surface area and administration route (IV vs. oral).
  • Metabolite tracking : Quantify 4′-O-deacetylvinorelbine, the active metabolite.
  • Covariate analysis : Evaluate age, hepatic function, and comedications (e.g., CYP3A4 inhibitors) .

Basic: How effective is vinorelbine as second-line therapy in anthracycline-resistant breast cancer?

Answer:
Vinorelbine achieves a 32% ORR in second-line advanced breast cancer (ABC), comparable to first-line efficacy (35%), with a median response duration of 34 weeks . Trials should use RECIST criteria for response assessment and stratify by prior anthracycline exposure. Dose escalation (30 mg/m² weekly) is feasible but requires monitoring for granulocytopenia .

Advanced: What QoL metrics are validated for vinorelbine trials, and how should they be integrated?

Answer:
The EORTC QLQ-C30 and QLQ-LC13 are validated tools for NSCLC and breast cancer . In elderly NSCLC patients, vinorelbine improved QoL scores for lung cancer symptoms (e.g., dyspnea) despite increased toxicity-related symptoms (e.g., neuropathy) . Methodologically:

  • Longitudinal modeling : Use linear mixed models to analyze QoL trends.
  • Composite endpoints : Combine time-to-symptom deterioration with PFS .

Advanced: How to optimize vinorelbine dosing in radiosensitization studies?

Answer:
Preclinical data suggest vinorelbine induces G2/M arrest, enhancing radiosensitivity . Phase I/II trials should use concurrent chemoradiation protocols with:

  • Timing : Administer vinorelbine 24 hours before radiation.
  • Dose escalation : Start at 15 mg/m² weekly with toxicity-guided adjustments.
  • Response biomarkers : Incorporate PET-CT for early metabolic response assessment .

Basic: What is the role of vinorelbine in metronomic chemotherapy regimens?

Answer:
Low-dose metronomic vinorelbine (e.g., 40 mg oral thrice weekly) shows palliative efficacy in elderly ABC with reduced toxicity . Trials should prioritize progression-free intervals and symptom relief as endpoints, using Bayesian adaptive designs for dose optimization .

Advanced: How should researchers manage contradictory findings between vinorelbine combination trials?

Answer:
For conflicting results (e.g., gemcitabine-vinorelbine survival benefit in some trials but not others), conduct meta-analyses with random-effects models to account for heterogeneity . Key factors to explore include:

  • Patient selection : Age, performance status, and prior therapies.
  • Regimen intensity : Differences in dosing schedules (e.g., weekly vs. biweekly).
  • Statistical rigor : Adjust for multiple testing in exploratory subgroup analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.